SGC agonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H19F2N7O |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-amino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]-6-methylpyrazolo[3,4-b]pyridin-3-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C22H19F2N7O/c1-10-14(24)8-12-16(19-27-17(25)15-18(28-19)29-21(32)22(15,2)3)30-31(20(12)26-10)9-11-6-4-5-7-13(11)23/h4-8H,9H2,1-3H3,(H3,25,27,28,29,32) |
InChI Key |
QGMYCEGLHMRVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=NN(C2=N1)CC3=CC=CC=C3F)C4=NC(=C5C(=N4)NC(=O)C5(C)C)N)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Soluble Guanylate Cyclase (sGC) Agonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soluble guanylate cyclase (sGC) agonists represent a significant therapeutic advancement in cardiovascular medicine. This class of drugs directly stimulates sGC, a key enzyme in the nitric oxide (NO) signaling pathway, leading to increased production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels result in vasodilation, anti-proliferative, anti-fibrotic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanism of action of sGC agonists, with a focus on riociguat, vericiguat, and praliciguat. It includes detailed signaling pathways, quantitative data on drug potency, and methodologies for key experimental assessments.
Core Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
The nitric oxide (NO) signaling pathway is fundamental to cardiovascular homeostasis. Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of downstream effects that collectively promote vasodilation and inhibit pathological remodeling.
In various cardiovascular diseases, such as pulmonary hypertension and heart failure, the NO-sGC-cGMP pathway is impaired due to reduced NO bioavailability and/or sGC dysfunction.[1] sGC agonists, also known as sGC stimulators, address this impairment through a dual mechanism of action:
-
Direct sGC Stimulation: sGC agonists bind to a specific allosteric site on the sGC enzyme, directly stimulating its activity independently of NO.[2]
-
Sensitization to NO: These agonists also sensitize sGC to endogenous NO, amplifying the signaling response even at low NO concentrations.[2]
This dual action restores cGMP production, leading to beneficial downstream effects, including relaxation of vascular smooth muscle, and anti-proliferative, anti-fibrotic, and anti-inflammatory responses.
Quantitative Data on sGC Agonist Potency
The potency and efficacy of sGC agonists can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for riociguat, vericiguat, and praliciguat.
| Drug | Assay | System | Parameter | Value | Reference |
| Riociguat | sGC Activation | Purified sGC | Fold Activation | 73-fold at 100 µM | [3] |
| Platelet Aggregation (ADP-induced) | Washed Human Platelets | IC50 | >100 nM | ||
| Platelet Aggregation (Collagen-induced) | Washed Human Platelets | IC50 | ≥1 µM | ||
| Vericiguat | sGC Activation | Recombinant sGC | Fold Activation | 1.7 to 57.6-fold (0.01-100 µM) | |
| Platelet Aggregation (agonist-induced) | Human and Mouse Platelets | - | Concentration-dependent inhibition | ||
| Praliciguat | sGC Stimulation | HEK-293 Cells | EC50 | 197 nM | |
| Vasodilation | Subcutaneous Resistance Arteries | EC50 | 34.7 nM |
Note: Direct comparative studies under identical conditions are limited; therefore, values should be interpreted within the context of the specific study.
Experimental Protocols
sGC Activity Assay
Objective: To measure the in vitro activity of soluble guanylate cyclase and the effect of sGC agonists.
Methodology:
-
Enzyme Source: Purified recombinant human sGC.
-
Reaction Buffer: Typically contains 50 mM triethanolamine-HCl (pH 7.5), 1 mM GTP, 3 mM MgCl2, and 1 mM cGMP.
-
Agonist Preparation: sGC agonists are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 10 minutes). The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
cGMP Quantification: The amount of cGMP produced is quantified using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Data Analysis: The fold activation is calculated by dividing the amount of cGMP produced in the presence of the agonist by the amount produced in the vehicle control.
cGMP Measurement in Cells or Tissues
Objective: To quantify intracellular cGMP levels in response to sGC agonist treatment.
Methodology:
-
Sample Preparation: Cells are cultured and treated with the sGC agonist. Tissues are harvested and homogenized.
-
Lysis: Cells or tissue homogenates are lysed to release intracellular components, including cGMP.
-
cGMP Quantification: The cGMP concentration in the lysate is measured using a cGMP EIA kit. The assay is typically a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Data Normalization: cGMP levels are often normalized to the total protein concentration of the sample.
Vasodilation Assay (Organ Bath)
Objective: To assess the vasodilatory effects of sGC agonists on isolated blood vessels.
Methodology:
-
Tissue Preparation: Arterial rings (e.g., from rat aorta or coronary arteries) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Pre-constriction: The arterial rings are pre-constricted with an agent such as phenylephrine or U46619 to induce a stable contractile tone.
-
Agonist Addition: The sGC agonist is added cumulatively to the organ bath, and the relaxation response is recorded isometrically.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-constriction tension. The EC50 value, the concentration of the agonist that produces 50% of the maximal relaxation, is calculated.
Platelet Aggregation Assay
Objective: To evaluate the anti-platelet aggregation effects of sGC agonists.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant, and PRP is prepared by centrifugation.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.
-
Agonist-Induced Aggregation: A platelet agonist (e.g., ADP, collagen) is added to the PRP to induce aggregation.
-
Inhibition by sGC Agonist: The sGC agonist is pre-incubated with the PRP before the addition of the platelet agonist to assess its inhibitory effect.
-
Data Analysis: The percentage of inhibition of aggregation is calculated, and the IC50 value (the concentration of the sGC agonist that inhibits aggregation by 50%) is determined.
Conclusion
sGC agonists are a promising class of therapeutic agents that effectively target the impaired NO-sGC-cGMP signaling pathway implicated in various cardiovascular diseases. Their dual mechanism of direct sGC stimulation and sensitization to endogenous NO provides a robust means of restoring cGMP levels and promoting beneficial physiological effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel sGC agonists. Further head-to-head comparative studies will be invaluable in elucidating the nuanced pharmacological differences between these agents and optimizing their clinical application.
References
The Discovery and Development of Soluble Guanylate Cyclase (sGC) Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] As an intracellular receptor for NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, mediates a wide array of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammation and fibrosis.[1][2] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous cardiovascular, pulmonary, and fibrotic diseases, making sGC a compelling therapeutic target.[2]
This technical guide provides an in-depth overview of the discovery and development of sGC agonists, a novel class of therapeutic agents designed to directly modulate sGC activity. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive quantitative data, and visualizations of key biological and experimental processes.
Two distinct classes of sGC agonists have been developed: sGC stimulators and sGC activators. sGC stimulators, such as riociguat and vericiguat, enhance the activity of the native, heme-containing form of sGC and act synergistically with NO. In contrast, sGC activators, including cinaciguat and ataciguat, target the oxidized or heme-free form of the enzyme, which is prevalent under conditions of oxidative stress and is unresponsive to NO. This guide will delve into the discovery, mechanism of action, and development of both classes of sGC agonists.
sGC Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway begins with the synthesis of NO by nitric oxide synthase (NOS). NO diffuses into target cells and binds to the ferrous heme moiety of sGC, inducing a conformational change that activates the enzyme. Activated sGC then converts GTP to cGMP, which subsequently activates protein kinase G (PKG) and other downstream effectors to elicit a physiological response.
Experimental Protocols
The discovery and characterization of sGC agonists rely on a cascade of in vitro and in vivo assays. This section provides detailed methodologies for key experiments.
Recombinant sGC Expression and Purification
Objective: To produce purified, active sGC for use in enzymatic assays.
Methodology: This protocol is adapted from methods describing the expression of human sGC in Sf9 insect cells using a baculovirus expression system.
-
Cell Culture:
-
Culture Spodoptera frugiperda (Sf9) insect cells in a serum-free medium (e.g., ESF 921) in suspension culture at 27°C.
-
Maintain cell densities between 0.5 x 10^6 and 5 x 10^6 cells/mL.
-
-
Baculovirus Production and Infection:
-
Co-transfect Sf9 cells with baculovirus transfer vectors containing the cDNAs for the human sGC α1 and β1 subunits.
-
Amplify the recombinant baculovirus stock.
-
Infect a large-scale Sf9 cell culture (e.g., 1-10 L) with the high-titer baculovirus stock at a multiplicity of infection (MOI) of 1-5.
-
Harvest cells by centrifugation 48-72 hours post-infection.
-
-
Protein Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
-
Lyse the cells by sonication or dounce homogenization.
-
Clarify the lysate by high-speed centrifugation (e.g., 100,000 x g for 60 minutes).
-
If using a His-tagged construct, apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Elute the sGC protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Further purify the protein using ion-exchange chromatography (e.g., DEAE or Q-sepharose) and/or size-exclusion chromatography.
-
Assess protein purity by SDS-PAGE and concentration by a standard protein assay (e.g., Bradford or BCA).
-
sGC Enzymatic Activity Assay
Objective: To determine the in vitro potency and efficacy of sGC agonists on purified sGC.
Methodology: This protocol describes a radioactive filter-binding assay using [α-³²P]GTP.
-
Reaction Mixture (per well):
-
50 mM Triethanolamine-HCl, pH 7.4
-
3 mM MgCl₂
-
1 mM cGMP
-
0.1 mg/mL BSA
-
Purified recombinant sGC (concentration to be optimized)
-
sGC agonist at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing all components except [α-³²P]GTP.
-
Pre-incubate the reaction mixture with the sGC agonist for 10 minutes at 37°C.
-
Initiate the reaction by adding [α-³²P]GTP (final concentration ~10-100 µM, with a specific activity of ~10-30 cpm/pmol).
-
Incubate for 10-20 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of 125 mM zinc acetate, followed by an equal volume of 125 mM sodium carbonate to precipitate the unreacted GTP.
-
Separate the [³²P]cGMP from the precipitated [α-³²P]GTP by centrifugation followed by chromatography on neutral alumina columns.
-
Quantify the [³²P]cGMP by liquid scintillation counting.
-
Calculate the specific activity of sGC (pmol cGMP/min/mg protein).
-
Cellular cGMP Measurement Assay (HTRF)
Objective: To measure the effect of sGC agonists on cGMP production in a cellular context.
Methodology: This protocol outlines a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay in Chinese Hamster Ovary (CHO) cells.
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing human sGC α1 and β1 subunits.
-
Plate the cells in a 384-well plate at an optimized density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Add the sGC agonist at various concentrations to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and detect cGMP using a commercial HTRF cGMP assay kit according to the manufacturer's instructions. This typically involves adding a mixture of a europium cryptate-labeled anti-cGMP antibody and a d2-labeled cGMP analog.
-
Incubate for 1-2 hours at room temperature to allow for competition between the cellular cGMP and the d2-labeled cGMP for binding to the antibody.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of cGMP from a standard curve.
-
In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats
Objective: To evaluate the efficacy of sGC agonists in a preclinical model of pulmonary hypertension.
Methodology:
-
Induction of Pulmonary Hypertension:
-
Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) to male Sprague-Dawley or Wistar rats (typically 60 mg/kg).
-
Allow 3-4 weeks for the development of pulmonary hypertension, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.
-
-
Treatment:
-
Begin treatment with the sGC agonist or vehicle control after the establishment of pulmonary hypertension.
-
Administer the compound daily by oral gavage for a specified duration (e.g., 2-4 weeks).
-
-
Endpoint Measurements:
-
Hemodynamics: Measure RVSP and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).
-
Vascular Remodeling: Perform histological analysis of the pulmonary arteries to assess medial wall thickness and muscularization of small arterioles.
-
Exercise Capacity: In some studies, the 6-minute walk test can be adapted for rats.
-
Quantitative Data
The following tables summarize key quantitative data for selected sGC stimulators and activators from preclinical and clinical studies.
Table 1: In Vitro Potency of sGC Agonists
| Compound | Class | Assay System | EC₅₀ / IC₅₀ (nM) | Fold Stimulation (Max) | Reference(s) |
| Riociguat | Stimulator | Purified sGC | ~100 | ~73 | |
| Washed Platelets | ~500 (cGMP increase) | 3 | |||
| Vericiguat | Stimulator | Rabbit Saphenous Artery Rings | IC₅₀: 798 | N/A | |
| Porcine Coronary Artery Rings | IC₅₀: 956 | N/A | |||
| Cinaciguat | Activator | Heme-free Purified sGC | EC₅₀: ~200 | N/A | |
| Ataciguat | Activator | Oxidized Purified sGC | EC₅₀: 500-10,000 | N/A | |
| Rat Aortic Rings | EC₅₀: 1,000-10,000 | N/A |
Table 2: Preclinical Pharmacokinetics of Olinciguat in Rats
| Parameter | Value |
| Oral Bioavailability | High |
| Clearance | Predominantly hepatic |
| Tissue Distribution | Balanced between vascular and extravascular compartments |
| Reference(s) |
Table 3: Clinical Trial Outcomes of sGC Agonists
| Compound | Indication | Trial | Key Outcome(s) | Reference(s) |
| Riociguat | Pulmonary Arterial Hypertension (PAH) | PATENT-1 | - Improved 6-minute walk distance (6MWD) by 36m vs. placebo- Significantly improved pulmonary vascular resistance (PVR) | |
| Chronic Thromboembolic Pulmonary Hypertension (CTEPH) | CHEST-1 | - Improved 6MWD by 46m vs. placebo- Significantly improved PVR | ||
| Vericiguat | Heart Failure with Reduced Ejection Fraction (HFrEF) | VICTORIA | - Reduced the composite of cardiovascular death or first heart failure hospitalization vs. placebo | |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | VITALITY-HFpEF | - No significant improvement in 6MWD or quality of life vs. placebo |
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate a typical discovery and development workflow for an sGC agonist and the logical relationship between the different classes of sGC agonists.
References
The Role of Cyclic GMP in Cardiovascular Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role of cyclic guanosine monophosphate (cGMP) in cardiovascular physiology. It delves into the core signaling pathways, physiological functions, and key experimental methodologies used to investigate this vital second messenger.
Introduction to cGMP Signaling
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes within the cardiovascular system.[1] Its discovery over half a century ago has spurred extensive research, revealing its importance in regulating vascular tone, cardiac function, and platelet activity. Dysregulation of cGMP signaling is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis, making it a key target for therapeutic intervention.[1]
This technical guide will explore the intricate mechanisms of cGMP synthesis, its downstream effectors, and its multifaceted roles in cardiovascular health and disease. Furthermore, it will provide detailed experimental protocols for the assessment of cGMP signaling, offering a valuable resource for researchers in the field.
cGMP Signaling Pathways
The intracellular concentration of cGMP is tightly regulated by its synthesis through guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs). Two primary pathways lead to the generation of cGMP in cardiovascular cells.[1][2]
The Nitric Oxide-Soluble Guanylyl Cyclase (NO-sGC) Pathway
Nitric oxide (NO), a gaseous signaling molecule primarily produced by endothelial cells, diffuses into adjacent vascular smooth muscle cells and cardiomyocytes.[3] There, it binds to the heme moiety of soluble guanylyl cyclase (sGC), a heterodimeric enzyme, leading to its activation. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
The Natriuretic Peptide-Particulate Guanylyl Cyclase (NP-pGC) Pathway
Natriuretic peptides (NPs), a family of hormones including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), are synthesized and released by various cardiovascular cells. These peptides bind to and activate particulate guanylyl cyclases (pGCs), which are transmembrane receptors with intrinsic guanylyl cyclase activity. This activation also leads to the conversion of GTP to cGMP.
Downstream Effectors of cGMP
Once produced, cGMP exerts its physiological effects by interacting with three main classes of downstream effector proteins:
-
cGMP-dependent Protein Kinases (PKGs): These are the primary effectors of cGMP. Upon cGMP binding, PKGs are activated and phosphorylate a wide range of substrate proteins on serine and threonine residues, thereby modulating their activity.
-
cGMP-regulated Phosphodiesterases (PDEs): Certain PDEs are allosterically regulated by cGMP. For instance, PDE2 is stimulated by cGMP, leading to the hydrolysis of both cGMP and cAMP, while PDE3 is inhibited by cGMP, resulting in increased cAMP levels. This highlights the intricate cross-talk between the cGMP and cAMP signaling pathways.
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: In some specialized cells, cGMP can directly bind to and modulate the activity of CNG channels, altering ion flux across the cell membrane.
Physiological Roles of cGMP in the Cardiovascular System
cGMP plays a crucial role in maintaining cardiovascular homeostasis through its actions on various cell types, including vascular smooth muscle cells, cardiomyocytes, platelets, and endothelial cells.
Vasodilation
One of the most well-characterized effects of cGMP is its ability to induce vasodilation. In vascular smooth muscle cells (VSMCs), increased cGMP levels lead to the activation of PKG, which in turn phosphorylates several target proteins that collectively reduce intracellular calcium concentrations and decrease the sensitivity of the contractile machinery to calcium. This results in smooth muscle relaxation and an increase in blood vessel diameter.
| Agent | Concentration | Vessel Type | Species | % Maximal Relaxation / Change in Diameter | Reference |
| Sodium Nitroprusside | 0.01 - 100 nmol/L | Human Saphenous Vein | Human | Dose-dependent relaxation | |
| Sodium Nitroprusside | 0.25 - 2 µg·100 ml FAV⁻¹·min⁻¹ | Human Forearm Vasculature | Human | Significant increase in forearm vascular conductance | |
| 8-bromo-cGMP | 10⁻⁴ M | Rat Middle Cerebral Artery | Rat | Increased diameter by 79 +/- 3% |
Cardiac Hypertrophy and Remodeling
The cGMP signaling pathway exerts potent anti-hypertrophic effects on cardiomyocytes. Both the NO-sGC and NP-pGC pathways have been shown to counteract pro-hypertrophic stimuli. Activation of PKG in cardiomyocytes inhibits signaling pathways involved in pathological cardiac growth and remodeling.
| Agent | Concentration | Cell Type | Effect | Quantitative Change | Reference |
| Atrial Natriuretic Peptide (ANP) | 10⁻⁹ to 10⁻⁶ mol/L | Neonatal Rat Cardiomyocytes | Increased intracellular cGMP | Dose-dependent increase | |
| Atrial Natriuretic Peptide (ANP) | 100 nM | Neonatal Rat Cardiomyocytes | Attenuated Phenylephrine-induced hypertrophy | Reduced cell surface area increase by ~47% | |
| CU-NP (chimeric natriuretic peptide) | 10 and 100 nM | Neonatal Rat Cardiomyocytes | Abrogated Phenylephrine-induced hypertrophy | Complete reversal of ~47% increase in cell surface area | |
| Atrial Natriuretic Peptide (ANP) | - | ANP-KO Mice | Reduced Myocardial Infarct Size | Infarct size reduced from 100.8 ± 3.8% to 62.6 ± 12.1% |
Platelet Aggregation
In platelets, cGMP acts as a crucial inhibitor of activation and aggregation. The NO released from the endothelium diffuses into platelets, activates sGC, and elevates cGMP levels. This leads to PKG activation, which phosphorylates several proteins that ultimately inhibit key steps in platelet activation, such as calcium mobilization, granule release, and conformational changes of integrin receptors.
| Compound | Agonist | IC₅₀ | Species | Reference |
| 8-PCPT-cGMP | ADP (8 µM) | ~100 µM | Human | |
| 8-PCPT-cGMP | Thrombin (0.025 IU/ml) | ~100 µM | Human | |
| 8-PCPT-cGMP | Collagen (1-3 µg/ml) | ~100 µM | Human |
Endothelial Function
cGMP also plays a role in regulating endothelial barrier function. Thrombin, an inflammatory mediator, can increase endothelial permeability. Studies have shown that elevating cGMP levels can counteract this effect, at least in part by inhibiting the thrombin-induced increase in intracellular calcium.
Experimental Protocols
Accurate and reproducible methods are essential for studying the role of cGMP in cardiovascular physiology. This section provides an overview of key experimental protocols.
Measurement of Intracellular cGMP Levels (Enzyme Immunoassay - EIA)
Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites. The amount of bound enzyme-labeled cGMP is inversely proportional to the concentration of cGMP in the sample.
Detailed Methodology:
-
Sample Preparation:
-
Cell Culture: Lyse cells with 0.1 M HCl to stop phosphodiesterase activity. Centrifuge to pellet cellular debris.
-
Tissue: Homogenize frozen tissue in 0.1 M HCl. Centrifuge to remove precipitate.
-
Plasma/Serum: Collect blood with EDTA or a serum separator tube. Centrifuge and collect the supernatant.
-
-
Assay Procedure (based on a typical commercial kit):
-
Add standards and samples to wells of a microplate pre-coated with an anti-cGMP antibody.
-
Add cGMP-alkaline phosphatase conjugate to each well.
-
Incubate for a specified time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate).
-
Incubate to allow color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cGMP in the samples by interpolating their absorbance values from the standard curve.
-
Assay of Guanylate Cyclase (GC) Activity
Principle: This assay measures the conversion of [α-³²P]GTP to [³²P]cGMP by guanylate cyclase in a cell or tissue homogenate.
Detailed Methodology:
-
Preparation of Homogenates:
-
Homogenize cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
For sGC activity, use the supernatant after centrifugation. For pGC activity, use the membrane pellet.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing:
-
Tris-HCl buffer
-
MgCl₂ or MnCl₂ (as a cofactor)
-
GTP
-
[α-³²P]GTP (as a tracer)
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Activators (e.g., sodium nitroprusside for sGC, ANP for pGC) or inhibitors as required.
-
-
-
Assay Procedure:
-
Pre-incubate the homogenate with the reaction mixture without the substrate.
-
Initiate the reaction by adding [α-³²P]GTP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a solution containing EDTA and unlabeled cGMP.
-
-
Separation and Quantification:
-
Separate [³²P]cGMP from unreacted [α-³²P]GTP using sequential column chromatography (e.g., Dowex and alumina columns).
-
Quantify the amount of [³²P]cGMP by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific activity of guanylate cyclase (pmol of cGMP formed per minute per mg of protein).
-
Assay of cGMP-dependent Protein Kinase (PKG) Activity
Principle: This assay measures the transfer of the terminal phosphate from [γ-³²P]ATP to a specific peptide substrate by PKG.
Detailed Methodology:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Partially purify PKG using ion-exchange chromatography if necessary.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing:
-
Buffer (e.g., HEPES)
-
MgCl₂
-
A specific PKG peptide substrate (e.g., a synthetic peptide containing a PKG phosphorylation motif).
-
[γ-³²P]ATP
-
cGMP (to activate PKG).
-
A PKA inhibitor to prevent cross-reactivity.
-
-
-
Assay Procedure:
-
Add the sample to the reaction mixture.
-
Incubate at 30°C for a specific time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
-
Washing and Quantification:
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the PKG activity (pmol of phosphate incorporated per minute per mg of protein).
-
Isolation of Adult Ventricular Cardiomyocytes
Principle: This method involves the enzymatic dissociation of the heart to obtain viable, rod-shaped cardiomyocytes for in vitro studies.
Detailed Methodology:
-
Heart Excision:
-
Anesthetize the animal (e.g., rat or mouse) and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold, calcium-free buffer.
-
-
Langendorff Perfusion:
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse the heart retrogradely with a calcium-free buffer to wash out the blood.
-
Switch to a perfusion buffer containing collagenase and hyaluronidase to digest the extracellular matrix.
-
-
Dissociation:
-
Once the heart becomes flaccid, remove it from the cannula.
-
Mince the ventricular tissue in the enzyme-containing buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
-
Calcium Reintroduction:
-
Filter the cell suspension to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity.
-
Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.
-
-
Cell Culture:
-
Plate the isolated cardiomyocytes on laminin-coated culture dishes in a suitable culture medium.
-
Conclusion
The cGMP signaling pathway is a fundamental regulatory mechanism in the cardiovascular system, influencing a wide range of physiological functions from vasodilation and blood pressure control to cardiac growth and platelet function. Its intricate network of synthesis, effector, and degradation pathways provides multiple points for physiological and pharmacological modulation. A thorough understanding of these pathways and the availability of robust experimental techniques are crucial for advancing our knowledge of cardiovascular diseases and for the development of novel therapeutic strategies targeting this important second messenger system.
References
An In-depth Technical Guide to sGC Stimulators and Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of soluble guanylate cyclase (sGC) stimulators and activators, two classes of therapeutic agents that target the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for regulating a wide range of physiological processes, and its dysregulation is implicated in various cardiovascular and fibrotic diseases.
The Nitric Oxide-sGC-cGMP Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway plays a pivotal role in cardiovascular homeostasis. Endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells.[1] There, NO binds to the reduced ferrous (Fe²⁺) heme moiety of sGC, a heterodimeric enzyme.[2][3] This binding triggers a conformational change in sGC, leading to a several hundred-fold increase in its enzymatic activity.[4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[1] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which mediates downstream signaling cascades that result in vasodilation, inhibition of platelet aggregation, and anti-proliferative effects.
In pathological conditions associated with oxidative stress, the functionality of this pathway can be compromised. Oxidative stress can lead to the oxidation of the ferrous (Fe²⁺) heme iron of sGC to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO. In more advanced states of oxidative stress, the heme group can be lost entirely, resulting in a heme-free, apo-sGC that is unresponsive to NO.
Figure 1: The NO-sGC-cGMP signaling pathway and the distinct mechanisms of sGC stimulators and activators.
Core Mechanisms: sGC Stimulators vs. sGC Activators
sGC stimulators and activators represent two distinct pharmacological strategies to augment cGMP production by directly targeting sGC. Their primary difference lies in the redox state of the sGC enzyme they act upon.
sGC Stimulators:
-
Mechanism of Action: sGC stimulators, such as riociguat and vericiguat, act on the reduced, heme-containing form of sGC. They have a dual mode of action: they directly stimulate sGC independently of NO and also enhance the enzyme's sensitivity to endogenous NO. This synergistic action with NO makes them particularly effective in conditions where NO bioavailability is reduced but not entirely absent.
-
Key Examples: Riociguat, Vericiguat, Praliciguat.
sGC Activators:
-
Mechanism of Action: sGC activators, like cinaciguat, target the oxidized, heme-free form of sGC. They effectively replace the function of the lost heme group, thereby activating the enzyme in an NO-independent manner. This makes them potentially more effective in disease states characterized by high oxidative stress where a significant portion of the sGC pool is oxidized and heme-free.
-
Key Examples: Cinaciguat.
Quantitative Comparison of sGC Modulators
The potency and efficacy of sGC stimulators and activators have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data for prominent compounds in each class.
Table 1: In Vitro Potency and Efficacy of sGC Stimulators and Activators
| Compound | Class | Assay System | Parameter | Value | Reference |
| Riociguat | Stimulator | Purified sGC | EC₅₀ | 100 nM | |
| Maximal Activation | ~70-fold | ||||
| Vericiguat | Stimulator | Recombinant human sGC | EC₅₀ | 130 nM | |
| Maximal Activation | ~100-fold | ||||
| Praliciguat | Stimulator | Recombinant sGC | EC₅₀ | 4 nM | |
| Maximal Activation | ~13-fold | ||||
| Cinaciguat | Activator | Heme-free purified sGC | EC₅₀ | ~200 nM | |
| Maximal Activation | Comparable to NO | ||||
| ODQ-treated cells | EC₅₀ | 0.2 µM | |||
| Maximal Activation | 134-fold |
Table 2: In Vivo Efficacy of sGC Stimulators and Activators in Animal Models
| Compound | Model | Species | Key Finding | Reference |
| Riociguat | Monocrotaline-induced PH | Rat | Reduced mean pulmonary arterial pressure and right ventricular hypertrophy. | |
| Vericiguat | Transverse Aortic Constriction (TAC) | Mouse | Improved cardiac function and reduced cardiac fibrosis. | |
| Cinaciguat | Spontaneously Hypertensive Rats | Rat | Potent vasodilation and reduction in blood pressure. |
Detailed Experimental Protocols
The characterization of sGC stimulators and activators relies on a set of key in vitro and in vivo experiments. Below are detailed protocols for some of the most critical assays.
In Vitro sGC Activity Assay (Radiometric)
This assay measures the enzymatic activity of purified sGC by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.
Materials:
-
Purified sGC enzyme
-
[α-³²P]GTP
-
Unlabeled GTP
-
Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 1 mM DTT)
-
sGC stimulator/activator compounds
-
NO donor (e.g., DEA/NO) for control
-
Reaction termination solution (e.g., 125 mM Zn(CH₃CO₂)₂)
-
Precipitation solution (e.g., 125 mM Na₂CO₃)
-
Alumina columns
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, unlabeled GTP, and the sGC stimulator/activator at various concentrations.
-
Add the purified sGC enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding [α-³²P]GTP.
-
Allow the reaction to proceed for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding the termination solution.
-
Precipitate unreacted GTP by adding the precipitation solution.
-
Separate [³²P]cGMP from the precipitate by centrifugation.
-
Apply the supernatant containing [³²P]cGMP to an alumina column to further purify the product.
-
Elute the [³²P]cGMP from the column.
-
Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity of sGC (pmol cGMP/min/mg protein).
Figure 2: Workflow for a radiometric sGC activity assay.
cGMP Measurement in Cells and Tissues (Competitive ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in biological samples.
Materials:
-
Cell or tissue lysates
-
cGMP ELISA kit (containing cGMP standards, anti-cGMP antibody, HRP-conjugated cGMP, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in the buffer provided with the kit. Centrifuge to remove debris.
-
Standard Curve Preparation: Prepare a serial dilution of the cGMP standard to generate a standard curve.
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated cGMP to each well.
-
Add the anti-cGMP antibody to each well.
-
Incubate the plate to allow for competitive binding of sample/standard cGMP and HRP-cGMP to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the cGMP standards.
-
Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve.
-
Figure 3: Workflow for a competitive cGMP ELISA.
In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats
This model is widely used to study the pathophysiology of pulmonary hypertension and to evaluate the efficacy of potential therapeutic agents.
Procedure:
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Induction of PH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) (e.g., 60 mg/kg).
-
Monitoring: Monitor the animals for signs of disease progression, such as weight loss and respiratory distress.
-
Treatment: Begin treatment with the sGC stimulator or activator at a predetermined time point after MCT injection (e.g., 2-3 weeks).
-
Assessment of Efficacy (at endpoint, e.g., 4 weeks post-MCT):
-
Hemodynamic Measurements: Anesthetize the rats and measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Euthanize the animals, dissect the heart, and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the Fulton index (RV / (LV+S)) as a measure of RV hypertrophy.
-
Histopathology: Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling (e.g., medial wall thickness).
-
In Vivo Model: Transverse Aortic Constriction (TAC) Model of Heart Failure in Mice
The TAC model mimics pressure overload-induced cardiac hypertrophy and heart failure.
Procedure:
-
Animal Model: Use adult male C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the mouse and provide mechanical ventilation.
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature around the transverse aorta between the innominate and left common carotid arteries.
-
Tie the ligature around the aorta and a spacer (e.g., a 27-gauge needle) to create a defined constriction.
-
Remove the spacer and close the chest.
-
-
Post-operative Care: Provide analgesia and monitor the animals for recovery.
-
Treatment: Initiate treatment with the sGC stimulator or activator at a specified time after TAC surgery.
-
Assessment of Efficacy (at endpoint, e.g., 4-8 weeks post-TAC):
-
Echocardiography: Perform serial echocardiograms to assess cardiac function (e.g., ejection fraction, fractional shortening) and dimensions.
-
Hemodynamic Measurements: Perform invasive hemodynamic measurements to assess left ventricular pressure.
-
Histopathology: Euthanize the animals and collect the hearts for histological analysis of cardiac hypertrophy and fibrosis.
-
Conclusion
sGC stimulators and activators are promising classes of drugs that target the NO-sGC-cGMP pathway through distinct mechanisms. sGC stimulators enhance the activity of the reduced, NO-sensitive form of sGC, while sGC activators rescue the function of the oxidized, NO-insensitive enzyme. The choice between these two strategies may depend on the underlying pathophysiology of the disease, particularly the degree of oxidative stress. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of these and other novel sGC modulators.
References
- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Soluble Guanylate Cyclase (sGC) Agonists and Nitric Oxide Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The nitric oxide (NO) signaling pathway is a cornerstone of cardiovascular homeostasis, with its primary effector being soluble guanylate cyclase (sGC). This enzyme, upon activation by NO, catalyzes the synthesis of cyclic guanosine monophosphate (cGMP), a critical second messenger that mediates vasodilation, inhibition of platelet aggregation, and anti-proliferative effects.[1] In numerous cardiovascular and pulmonary diseases, this pathway is impaired due to reduced NO bioavailability or oxidative stress-induced desensitization of sGC.[2][3][4] A new frontier in pharmacology has emerged with the development of sGC agonists, which directly target the enzyme to restore cGMP signaling. These agents are broadly categorized into two classes: sGC stimulators , which enhance the sensitivity of reduced (ferrous, Fe²⁺) sGC to endogenous NO, and sGC activators , which target the NO-unresponsive oxidized (ferric, Fe³⁺) or heme-free forms of the enzyme.[2] This guide provides a detailed examination of the NO-sGC signaling axis, the distinct mechanisms of sGC agonists, quantitative data from key preclinical and clinical studies, and a comprehensive set of experimental protocols for investigating this pathway.
The Canonical Nitric Oxide (NO)-sGC-cGMP Signaling Pathway
The canonical pathway begins with the synthesis of NO from L-arginine by NO synthase (NOS) enzymes in endothelial cells. As a small, lipophilic gas, NO rapidly diffuses into adjacent vascular smooth muscle cells. There, its primary receptor is the heme-containing sGC enzyme. The binding of NO to the ferrous (Fe²⁺) heme moiety of sGC induces a conformational change that increases the enzyme's catalytic activity by several hundred-fold. This activated sGC then converts guanosine triphosphate (GTP) into cGMP. The downstream effects of cGMP are primarily mediated by cGMP-dependent protein kinase G (PKG), which phosphorylates multiple targets to decrease intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.
Soluble Guanylate Cyclase (sGC) Agonists: A Dual-Class System
In disease states characterized by high oxidative stress, the sGC enzyme can be compromised. The heme iron can be oxidized from the NO-sensitive ferrous (Fe²⁺) state to the NO-insensitive ferric (Fe³⁺) state, or the heme group can be lost entirely, rendering the enzyme unresponsive to NO. sGC agonists were developed to overcome this limitation and are divided into two distinct classes based on their mechanism of action.
-
2.1 sGC Stimulators (e.g., Riociguat, Vericiguat): These compounds target the reduced, heme-containing (Fe²⁺) form of sGC. They work in a dual manner: they can directly stimulate the enzyme to a limited extent independent of NO, and more importantly, they synergistically enhance the enzyme's sensitivity to endogenous NO. This allows for robust cGMP production even when NO levels are low.
-
2.2 sGC Activators (e.g., Cinaciguat): This class of drugs acts on the diseased, NO-insensitive forms of the enzyme. sGC activators bind to the oxidized (Fe³⁺) or heme-free sGC, mimicking the heme-NO complex and directly activating the enzyme to produce cGMP, completely independent of NO. This makes them particularly promising for conditions with severe oxidative stress.
Quantitative Analysis of sGC Agonist Efficacy
The development of sGC agonists has been supported by robust quantitative data from both preclinical models and large-scale clinical trials.
Preclinical Efficacy Data
In vitro and in vivo studies have quantified the potent effects of sGC agonists on enzyme activity and hemodynamics.
| Compound | Agonist Type | Model/System | Key Quantitative Finding |
| Riociguat | Stimulator | In vitro (purified sGC) | Induces up to a 73-fold increase in sGC activity; acts synergistically with NO to increase activity up to 122-fold. |
| BAY 41-8543 | Stimulator | In vitro (purified sGC) | Stimulates sGC activity 92-fold beyond baseline in the absence of NO. |
| BAY 41-8543 | Stimulator | Animal model (pulmonary embolism) | Produced a 2.2-fold increase in cardiac output and significantly reduced right ventricular peak systolic pressure. |
| BAY 58-2667 (Cinaciguat) | Activator | Ovine model of PAH | Caused significant pulmonary vasodilation and increased cGMP production without major systemic vasodilation. |
Clinical Trial Efficacy Data
Clinical trials have translated these preclinical findings into meaningful improvements in patient outcomes for conditions like Pulmonary Arterial Hypertension (PAH), Chronic Thromboembolic Pulmonary Hypertension (CTEPH), and Heart Failure with Reduced Ejection Fraction (HFrEF).
Table 2: Efficacy of Riociguat in PAH & CTEPH (PATENT-1 & CHEST-1 Trials)
| Endpoint | Trial | Riociguat Group | Placebo Group | Outcome (P-value) |
|---|---|---|---|---|
| Change in 6-Minute Walk Distance (6MWD) | PATENT-1 (PAH) | +30 m (mean) | -6 m (mean) | Least-squares mean difference: 36 m (P<0.001) |
| Change in 6MWD | CHEST-1 (CTEPH) | +39 m (mean) | -6 m (mean) | Least-squares mean difference: 46 m (P<0.001) |
| Change in Pulmonary Vascular Resistance (PVR) | PATENT-1 (PAH) | - | - | Least-squares mean difference: -223 dyn·s·cm⁻⁵ (P<0.001) |
| Change in PVR | CHEST-1 (CTEPH) | -226 dyn·s·cm⁻⁵ | +23 dyn·s·cm⁻⁵ | P<0.001 |
| Change in NT-proBNP | PATENT-1 (PAH) | - | - | P<0.001 |
Table 3: Efficacy of Vericiguat in HFrEF (VICTORIA Trial)
| Endpoint | Vericiguat Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Composite of CV Death or HF Hospitalization | 35.5% | 38.5% | 0.90 (0.82-0.98) | 0.019 |
| HF Hospitalization | 27.4% | 29.6% | 0.90 (0.81-1.00) | - |
| Death from any cause | 20.3% | 21.2% | 0.95 (0.84-1.07) | - |
Key Experimental Protocols
Investigating the sGC pathway and the effects of novel agonists requires a suite of specialized biochemical and cellular assays.
In Vitro sGC Activity Assay (Spectrophotometric)
Principle: This assay measures the activity of purified sGC by quantifying the inorganic pyrophosphate (PPi) produced during the conversion of GTP to cGMP. The PPi is converted to inorganic phosphate (Pi), which is then measured colorimetrically.
Key Reagents & Equipment:
-
Purified recombinant sGC
-
Assay Buffer: 50 mM HEPES (pH 7.4), 6 mM MgCl₂, 1 mM DTT
-
GTP solution
-
NO donor (e.g., DEA NONOate) or sGC agonist
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Fiske-Subbarow reagent)
-
96-well microplate and spectrophotometer
Procedure:
-
Prepare the sGC enzyme in assay buffer.
-
Add the sGC agonist (or NO donor for positive control) to the appropriate wells of a 96-well plate. Incubate for 2-5 minutes at room temperature.
-
Initiate the reaction by adding GTP to all wells.
-
Incubate the reaction for a defined period (e.g., 3-10 minutes) at 37°C.
-
Stop the reaction by adding a quenching agent (e.g., 125 mM Zn(CH₃CO₂)₂).
-
Add inorganic pyrophosphatase to each well to convert PPi to Pi. Incubate as required.
-
Add the phosphate detection reagent. A color change (typically blue) will develop.
-
Read the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.
-
Calculate sGC activity based on a standard curve generated with known concentrations of phosphate. Specific activity is typically expressed as µmol cGMP/min/mg protein.
Quantification of Intracellular cGMP Levels (Competitive ELISA)
Principle: This is a competitive immunoassay to measure cGMP levels in cell lysates or tissue homogenates. cGMP in the sample competes with a fixed amount of peroxidase-conjugated cGMP for binding sites on a rabbit anti-cGMP antibody. The amount of bound conjugate is inversely proportional to the cGMP concentration in the sample.
Key Reagents & Equipment:
-
Competitive cGMP ELISA kit (containing anti-rabbit IgG coated plate, cGMP standards, peroxidase-cGMP tracer, anti-cGMP antibody, wash buffer, substrate)
-
Lysis Buffer (e.g., 0.1 N HCl to inhibit phosphodiesterase activity)
-
Tissue homogenizer or sonicator
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Tissues: Weigh frozen tissue, add 5-10 volumes of cold 0.1 N HCl, and homogenize on ice. Centrifuge at >10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Cells: Aspirate media, add cold lysis buffer, and scrape cells. Dissociate by pipetting. Centrifuge to pellet debris and collect the supernatant.
-
Acetylation (Optional but Recommended): For increased sensitivity, samples and standards can be acetylated according to the kit manufacturer's protocol.
-
-
Standard Curve Preparation: Prepare a dilution series of the cGMP standard (e.g., 0.08 to 50 pmol/mL) in the same buffer as the samples.
-
Assay:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated plate.
-
Add 25 µL of the peroxidase-cGMP tracer.
-
Add 50 µL of the rabbit anti-cGMP antibody to initiate the competition.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 5-20 minutes until color develops.
-
Add 100 µL of stop solution.
-
-
Data Analysis: Read absorbance at 450 nm. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the cGMP concentration of the samples by interpolating their absorbance values from the curve. Normalize results to the initial tissue weight or protein concentration.
Co-Immunoprecipitation (Co-IP) for sGC Subunit Interaction
Principle: Co-IP is used to study the interaction between the sGC α and β subunits. An antibody targeting one subunit (the "bait") is used to pull down that protein from a cell lysate. If the other subunit is physically associated with the bait, it will be pulled down as well and can be detected by Western blotting.
Key Reagents & Equipment:
-
Cells expressing sGC subunits
-
Non-denaturing Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease inhibitors)
-
Primary antibody specific to one sGC subunit (e.g., anti-sGCα1)
-
Protein A/G-coupled agarose or magnetic beads
-
SDS-PAGE gels, Western blot apparatus
-
Secondary antibody for detection (e.g., anti-sGCβ1)
Procedure:
-
Lysate Preparation: Harvest cells and lyse in cold, non-denaturing lysis buffer to preserve protein-protein interactions. Centrifuge to pellet cellular debris and collect the supernatant (lysate).
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-sGCα1) to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C on a rotator.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins and denature them for analysis.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting partner (e.g., anti-sGCβ1). A band at the correct molecular weight for sGCβ1 confirms the interaction.
Spectroscopic Assessment of sGC Heme Redox State
Principle: The redox state of the sGC heme iron can be monitored using UV-Visible spectroscopy. The reduced, NO-sensitive ferrous (Fe²⁺) heme has a characteristic Soret peak at ~432 nm, while the oxidized, NO-insensitive ferric (Fe³⁺) heme has a Soret peak at ~393 nm.
Key Reagents & Equipment:
-
Purified recombinant sGC
-
Thiol-free buffer (e.g., 50 mM TEA, pH 7.4)
-
Heme oxidizing agent (e.g., ODQ)
-
Reducing agent (e.g., sodium dithionite or DTT)
-
UV-Visible spectrophotometer
Procedure:
-
Baseline Spectrum: Dilute the purified sGC in thiol-free buffer to a suitable concentration (e.g., 1-5 µM). Record the UV-Vis spectrum from ~350-700 nm to identify the Soret peak of the native enzyme (should be at ~432 nm for ferrous sGC).
-
Oxidation: Add a small aliquot of a concentrated stock of ODQ to the sGC sample. Immediately record the spectrum again. The Soret peak should shift from 432 nm to 393 nm, indicating oxidation of the heme iron to the ferric (Fe³⁺) state. Titrate with increasing ODQ concentrations until no further spectral change is observed, confirming complete oxidation.
-
Reduction: To confirm reversibility, add a reducing agent like sodium dithionite to the oxidized sample. Record the spectrum. The Soret peak should shift back from 393 nm to 432 nm, indicating the reduction of the heme iron back to the ferrous (Fe²⁺) state.
Conclusion and Future Directions
The development of sGC stimulators and activators represents a paradigm shift in treating diseases of the cardiorenal and pulmonary systems. By directly targeting the sGC enzyme, these compounds can restore cGMP signaling in environments where the canonical NO pathway is dysfunctional. sGC stimulators like riociguat and vericiguat have already demonstrated significant clinical benefit. sGC activators hold particular promise for diseases with profound oxidative stress, where the enzyme is predominantly in an NO-insensitive state.
Future research will likely focus on developing second-generation agonists with improved pharmacokinetic profiles and tissue selectivity, such as inhaled formulations for targeted pulmonary effects. Furthermore, elucidating the precise cellular factors that regulate the sGC redox state in vivo will be critical for determining which patient populations will benefit most from stimulators versus activators. The experimental protocols detailed in this guide provide the fundamental tools for researchers to continue exploring this dynamic and therapeutically vital signaling pathway.
References
- 1. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble guanylate cyclase: a new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Soluble Guanylate Cyclase Agonists on Endothelial Cell Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The endothelium plays a pivotal role in cardiovascular homeostasis, and its dysfunction is a hallmark of numerous cardiovascular diseases. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of endothelial function. In pathological states, impaired NO bioavailability and/or sGC dysfunction lead to reduced cGMP production, contributing to endothelial dysfunction. A new class of therapeutic agents, sGC agonists, which include sGC stimulators and activators, directly target and enhance the activity of sGC, offering a promising strategy to restore endothelial function. This technical guide provides a comprehensive overview of the effects of sGC agonists on endothelial cells, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from preclinical studies.
Core Signaling Pathway: The NO-sGC-cGMP Axis in Endothelial Cells
The canonical NO-sGC-cGMP pathway is central to endothelial cell function. Endothelial nitric oxide synthase (eNOS) produces NO, which diffuses to adjacent vascular smooth muscle cells to induce vasodilation. However, NO also acts in an autocrine and paracrine manner on endothelial cells themselves. Within the endothelial cell, NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. This second messenger, cGMP, then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of effects that promote endothelial health.
sGC agonists bypass the need for endogenous NO to varying degrees. sGC stimulators , such as riociguat, vericiguat, and praliciguat, sensitize sGC to low levels of NO and also directly stimulate the enzyme. sGC activators , like cinaciguat, directly and potently activate sGC, particularly the oxidized or heme-free form of the enzyme that is prevalent in disease states associated with oxidative stress.
Caption: sGC signaling pathway in endothelial cells.
Quantitative Effects of sGC Agonists on Endothelial Cell Function
The following tables summarize the quantitative effects of various sGC agonists on key endothelial cell functions as reported in preclinical studies. It is important to note that experimental conditions, cell types, and methodologies can vary between studies, making direct comparisons challenging.
Table 1: Effect of sGC Agonists on cGMP Levels and Vasodilation
| sGC Agonist | Cell/Tissue Type | Concentration | Change in cGMP Levels | Vasodilation Effect | Citation(s) |
| Cinaciguat | Ovine fetal pulmonary artery smooth muscle cells | 10 µM (post-ODQ) | 14-fold increase | Potent and sustained pulmonary vasodilation in fetal lambs | [1] |
| Porcine coronary arteries | 1, 10, 100 nM | Time and concentration-dependent increase | 32%, 56%, 75% relaxation, respectively | [2] | |
| Riociguat | Rat pulmonary arteries (pre-constricted) | 1, 10, 32 µM | - | Significant dilation at all concentrations | [3] |
| Vericiguat | Rat pulmonary arteries (pre-constricted) | 10, 32 µM | - | Significant dilation | [3] |
| BAY 41-2272 | A7r5 rat aortic smooth muscle cells | 10 µM | Significant increase | Potent vasodilation in various vascular beds | [4] |
Table 2: Effect of sGC Agonists on Endothelial Cell Proliferation and Migration
| sGC Agonist | Cell Type | Assay | Concentration | Effect on Proliferation | Effect on Migration | Citation(s) |
| BAY 41-2272 | HUVEC | Hemocytometer | 0.01 - 1 µM | Concentration-dependent increase | - | |
| HUVEC | Transwell | 1 µM | - | Increased migration | ||
| Cinaciguat | Rat VSMC | Wound healing | Dose-dependent | Antiproliferative | Antimigratory |
Table 3: Effect of sGC Agonists on Endothelial Adhesion Molecule Expression
| sGC Agonist | Cell Type | Adhesion Molecule | Method | Concentration | Effect | Citation(s) |
| Riociguat | CTEPH-PAECs | P-selectin | Western Blot, Flow Cytometry | 0.1 - 1.0 µM | Decreased surface expression |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of sGC agonists on endothelial cell function.
Measurement of Intracellular cGMP Levels
Principle: This protocol describes a competitive enzyme immunoassay (EIA) for the quantitative determination of cGMP in cell lysates.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
sGC agonist of interest
-
0.1 M HCl
-
cGMP EIA Kit (e.g., from Cayman Chemical, Sigma-Aldrich)
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate endothelial cells in a multi-well plate and culture until confluent.
-
Treat cells with the sGC agonist at desired concentrations for the specified time.
-
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add 1 mL of 0.1 M HCl per 35 mm well to lyse the cells and stop phosphodiesterase activity.
-
Incubate for 10 minutes at room temperature.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate at 1000 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant for the cGMP assay.
-
-
EIA Procedure (follow manufacturer's instructions):
-
Prepare cGMP standards and controls.
-
Add standards, controls, and samples to the wells of the EIA plate.
-
Add cGMP-alkaline phosphatase conjugate and cGMP antibody.
-
Incubate as recommended by the kit.
-
Wash the plate to remove unbound reagents.
-
Add p-Nitrophenylphosphate (pNPP) substrate and incubate to allow color development.
-
Stop the reaction and read the absorbance at 405 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Endothelial Cell Migration Assay (Transwell Assay)
Principle: This assay measures the chemotactic migration of endothelial cells through a porous membrane in response to a chemoattractant, with or without the presence of an sGC agonist.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Cell culture medium (serum-free and with chemoattractant)
-
sGC agonist of interest
-
Chemoattractant (e.g., VEGF, bFGF)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture endothelial cells to 70-90% confluency.
-
Serum-starve the cells for 4-6 hours before the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Add the sGC agonist to the upper and/or lower chamber at the desired concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
-
Fixation and Staining:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 30 minutes.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured.
-
Endothelial Cell Proliferation Assay (WST-1 Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of proliferating cells. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
96-well cell culture plate
-
Cell culture medium
-
sGC agonist of interest
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed endothelial cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
-
Cell Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the sGC agonist.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of proliferation relative to the untreated control.
-
eNOS Activity Assay (L-Arginine to L-Citrulline Conversion)
Principle: This radiometric assay measures the activity of eNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Endothelial cell lysate
-
L-[3H]arginine
-
Reaction buffer (containing NADPH, CaCl2, calmodulin, and tetrahydrobiopterin)
-
Stop buffer (e.g., containing EDTA)
-
Dowex AG50W-X8 resin (Na+ form)
-
Scintillation counter and vials
Procedure:
-
Cell Lysate Preparation:
-
Treat endothelial cells with the sGC agonist.
-
Lyse the cells in a suitable buffer and collect the protein extract.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate with the reaction buffer and L-[3H]arginine.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop buffer.
-
-
Separation of L-Citrulline:
-
Apply the reaction mixture to a column containing Dowex AG50W-X8 resin.
-
L-[3H]arginine binds to the resin, while L-[3H]citrulline flows through.
-
-
Quantification:
-
Collect the eluate containing L-[3H]citrulline.
-
Add the eluate to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of L-[3H]citrulline produced, which is proportional to the eNOS activity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effects of an sGC agonist on endothelial cell function.
Caption: Experimental workflow for sGC agonist testing.
Conclusion
sGC agonists represent a promising therapeutic class for diseases characterized by endothelial dysfunction. By directly enhancing the sGC-cGMP signaling pathway, these agents can restore and promote multiple facets of endothelial cell function, including vasodilation, proliferation, migration, and anti-inflammatory responses. This technical guide has provided a detailed overview of the mechanisms of action, quantitative effects, and experimental methodologies relevant to the study of sGC agonists in the context of endothelial biology. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this exciting class of compounds. Further research is warranted to establish a more comprehensive and directly comparative dataset of the various sGC agonists to better inform their clinical development and application.
References
- 1. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
The Role of Soluble Guanylate Cyclase (sGC) in Renal Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including the regulation of vascular tone, inhibition of platelet aggregation, and neurotransmission. In the kidney, the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling cascade is essential for maintaining renal homeostasis.[1][2] This pathway directly influences renal blood flow, glomerular filtration rate, renin secretion, and tubular transport processes.[1][2][3] Impairment of the NO-sGC-cGMP pathway, often due to increased oxidative stress and reduced NO bioavailability, is a key contributor to the pathogenesis of various kidney diseases, including chronic kidney disease (CKD), diabetic nephropathy, and hypertensive kidney disease. Consequently, sGC has emerged as a promising therapeutic target for the treatment of renal disorders. This technical guide provides an in-depth overview of the role of sGC in renal pathophysiology, detailing its signaling pathways, the effects of its modulation in preclinical models, and key experimental protocols for its investigation.
The NO-sGC-cGMP Signaling Pathway in the Kidney
The canonical activation of sGC is initiated by the binding of endogenous NO to the ferrous heme moiety of the sGC β-subunit. This binding induces a conformational change in the enzyme, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. cGMP, in turn, mediates its physiological effects primarily through the activation of cGMP-dependent protein kinase G (PKG), which phosphorylates various downstream targets, leading to vasodilation, and anti-inflammatory, anti-proliferative, and anti-fibrotic effects.
In renal pathophysiology, particularly in conditions associated with oxidative stress, the heme iron of sGC can be oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering the enzyme insensitive to NO. This uncoupling of the NO-sGC signaling pathway leads to a cGMP deficiency, contributing to renal dysfunction. To overcome this limitation, two classes of sGC modulators have been developed:
-
sGC Stimulators: These compounds, such as riociguat and vericiguat, sensitize sGC to endogenous NO and also directly stimulate the reduced (ferrous) form of the enzyme, leading to increased cGMP production.
-
sGC Activators: These agents, including cinaciguat and ataciguat, directly activate the oxidized (ferric) or heme-free forms of sGC, bypassing the need for NO.
Signaling Pathway Diagram
Caption: The NO-sGC-cGMP signaling pathway and points of intervention by sGC modulators.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of sGC stimulators and activators in preclinical models of renal disease.
Table 1: Effects of sGC Modulators on Renal Function and Blood Pressure in the 5/6 Nephrectomy (5/6Nx) Rat Model
| Compound | Dose | Treatment Duration | Change in Systolic Blood Pressure (mmHg) | Change in Urinary Albumin/Creatinine Ratio (UACR) | Reference |
| sGC Stimulator | |||||
| BAY 41-8543 | 1 mg/kg/day | 13 weeks | ↓ (Significant reduction) | No significant change | |
| Riociguat | 15 mg/kg/day | 15 weeks | ↓ (Significant reduction) | ↓ (Improved) | |
| sGC Activator | |||||
| BAY 60-2770 | 1 mg/kg/day | Not specified | ↓ (Significant reduction) | No significant change | |
| Cinaciguat (BAY 58-2667) | 50 mg/day (in feed) | 18 weeks | ↓ (Effectively lowered) | ↓ (Improved) |
Table 2: Effects of sGC Modulators on Renal Pathology in the 5/6 Nephrectomy (5/6Nx) Rat Model
| Compound | Dose | Treatment Duration | Change in Glomerulosclerosis | Change in Interstitial Fibrosis | Reference |
| sGC Stimulator | |||||
| BAY 41-8543 | 1 mg/kg/day | 13 weeks | No significant improvement | No significant improvement | |
| Riociguat | 15 mg/kg/day | 15 weeks | ↓ (Reduced) | ↓ (Attenuated) | |
| sGC Activator | |||||
| BAY 60-2770 | 1 mg/kg/day | Not specified | ↓ (Significant improvement) | ↓ (Significant improvement) | |
| Cinaciguat (BAY 58-2667) | 50 mg/day (in feed) | 18 weeks | ↓ (Significantly improved) | ↓ (Significantly improved) |
Table 3: Effects of sGC Modulators in Models of Diabetic Nephropathy
| Compound | Model | Dose | Treatment Duration | Key Findings | Reference |
| sGC Stimulator | |||||
| "Compound 1" | ZSF-1 Rat | Not specified | 6 months | ↓ Blood pressure, ↓ UPCR, ↓ UACR, ↑ GFR | |
| Riociguat | STZ-induced diabetic eNOS knockout mice | Not specified | Not specified | ↓ Urinary albumin excretion (in combination with telmisartan) | |
| sGC Activator | |||||
| BAY 60-2770 | STZ-induced diabetic ApoE-/- mice | 3 mg/kg | 10 weeks | ↓ Urinary albuminuria, ↓ Mesangial expansion | |
| Cinaciguat | STZ-induced diabetic eNOS knockout mice | In chow | 4 weeks | ↑ GFR, ↓ Serum creatinine, ↓ Mesangial expansion, ↓ Kidney fibrosis |
UACR: Urinary Albumin-to-Creatinine Ratio; UPCR: Urinary Protein-to-Creatinine Ratio; GFR: Glomerular Filtration Rate; STZ: Streptozotocin; eNOS: endothelial Nitric Oxide Synthase; ApoE: Apolipoprotein E.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of sGC in renal pathophysiology.
5/6 Nephrectomy (5/6Nx) Rodent Model of Chronic Kidney Disease
This surgical model induces progressive renal failure, mimicking human chronic kidney disease.
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
-
Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Perform a dorsal incision to expose the right kidney.
-
Ligate the renal artery and vein and remove the right kidney (right nephrectomy).
-
Suture the incision.
-
Allow a one-week recovery period.
-
In a second surgery, expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the left kidney.
-
Alternatively, surgically resect the upper and lower thirds of the left kidney.
-
Suture the incision and allow for recovery.
-
-
Post-operative Care: Provide appropriate analgesia and monitor for signs of distress.
-
Confirmation of CKD: Monitor for increased blood pressure, proteinuria, and elevated serum creatinine levels.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
STZ is a chemical that is toxic to pancreatic β-cells, inducing hyperglycemia and subsequent diabetic complications, including nephropathy.
-
Animal Model: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Procedure:
-
Fast animals for 4-6 hours prior to injection.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
For a multiple low-dose mouse model, inject STZ intraperitoneally at 50-55 mg/kg body weight for five consecutive days.
-
For a single high-dose rat model, inject STZ intravenously or intraperitoneally at 40-65 mg/kg body weight.
-
Monitor blood glucose levels regularly. Diabetes is typically confirmed when blood glucose is >250 mg/dL.
-
-
Development of Nephropathy: Diabetic nephropathy develops over several weeks to months, characterized by albuminuria, glomerular hypertrophy, and mesangial expansion.
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
UACR is a key indicator of kidney damage.
-
Sample Collection: Collect spot urine samples from animals, preferably in the morning.
-
Albumin Measurement:
-
Use a commercially available ELISA kit specific for mouse or rat albumin.
-
Follow the manufacturer's instructions for sample dilution and assay procedure.
-
-
Creatinine Measurement:
-
Use a commercially available creatinine assay kit (e.g., based on the Jaffe reaction).
-
Follow the manufacturer's instructions.
-
-
Calculation: Divide the albumin concentration (in mg/dL or µg/mL) by the creatinine concentration (in mg/dL or mg/mL) to obtain the UACR.
Quantification of Renal Fibrosis by Sirius Red Staining
Sirius Red is a stain that specifically binds to collagen fibers, allowing for the quantification of fibrosis.
-
Tissue Preparation:
-
Perfuse kidneys with saline followed by 4% paraformaldehyde.
-
Embed the fixed kidneys in paraffin and cut 4-5 µm sections.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the kidney sections.
-
Stain with 0.1% Sirius Red in saturated picric acid for 1 hour.
-
Wash with acidified water.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a coverslip.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope, preferably with polarized light to enhance collagen birefringence.
-
Use image analysis software (e.g., ImageJ) to quantify the red-stained fibrotic area as a percentage of the total cortical area.
-
Measurement of sGC Activity in Renal Tissue
This assay determines the enzymatic activity of sGC by measuring the conversion of GTP to cGMP.
-
Tissue Homogenization:
-
Homogenize fresh or frozen kidney tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease and phosphatase inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing sGC.
-
-
Activity Assay:
-
Incubate the cytosolic extract with a reaction mixture containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and an sGC activator (e.g., the NO donor sodium nitroprusside, or an sGC stimulator/activator).
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).
-
-
cGMP Quantification:
-
Measure the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Normalize the cGMP concentration to the protein concentration of the cytosolic extract.
-
Experimental Workflow Diagram
Caption: A generalized workflow for investigating sGC modulators in preclinical renal disease models.
Conclusion
The NO-sGC-cGMP signaling pathway is a critical regulator of renal function, and its impairment is a key driver of renal pathophysiology. Preclinical studies have consistently demonstrated the therapeutic potential of sGC stimulators and activators in mitigating kidney damage in various models of renal disease. These compounds have been shown to reduce blood pressure, decrease proteinuria, and attenuate renal fibrosis and glomerulosclerosis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of sGC in renal disease and to evaluate the efficacy of novel sGC-targeting therapeutics. The continued exploration of this pathway holds significant promise for the development of new and effective treatments for patients with chronic kidney disease and other renal disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Responses in Blood Pressure and Kidney Function to Soluble Guanylyl Cyclase Stimulation or Activation in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of soluble guanylate cyclase stimulator on renal function in ZSF-1 model of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Soluble Guanylate Cyclase (sGC) Agonists on Smooth Muscle Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a key pathological feature in a variety of cardiovascular diseases, including atherosclerosis and pulmonary hypertension. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating vascular tone, inflammation, and cellular growth.[1][2] sGC agonists, a class of therapeutic agents that activate sGC and enhance cGMP production, have emerged as a promising strategy to counteract aberrant smooth muscle cell proliferation.[1][3][4] This technical guide provides an in-depth overview of the effects of sGC agonists on smooth muscle cell proliferation, detailing the underlying signaling pathways, experimental methodologies to assess these effects, and a summary of quantitative data from preclinical studies.
The NO-sGC-cGMP Signaling Pathway and its Role in Proliferation
The canonical NO-sGC-cGMP pathway is a central regulator of smooth muscle cell function. Endogenously produced NO diffuses into smooth muscle cells and binds to the heme moiety of sGC, stimulating the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates a number of downstream targets involved in reducing intracellular calcium concentrations and mediating vasorelaxation.
Beyond its effects on vascular tone, the sGC-cGMP-PKG axis exerts significant anti-proliferative effects on smooth muscle cells. Activation of PKG can influence the cell cycle machinery, leading to an arrest in the G0/G1 phase. This is achieved, in part, by modulating the expression and activity of key cell cycle regulatory proteins.
Below is a diagram illustrating the core signaling pathway by which sGC agonists inhibit smooth muscle cell proliferation.
Quantitative Data on the Anti-proliferative Effects of sGC Agonists
Several preclinical studies have demonstrated the dose-dependent inhibitory effects of various sGC agonists on smooth muscle cell proliferation. The following table summarizes key quantitative findings.
| sGC Agonist | Cell Type | Assay Type | Endpoint | Result |
| BAY 41-2272 | Rat Aortic SMCs (A7R5) | Fluorescent Nucleic Acid Stain | Inhibition of Cell Growth | Dose-dependent inhibition (0.001-100 µM) over 72 hours. |
| BAY 41-2272 | Rat Vascular Smooth Muscle Cells | Cell Counting | Inhibition of Proliferation | ~40% reduction in proliferation at 10 µM after 72 hours. |
| BAY 41-2272 | Rabbit Aorta | Phenylephrine-induced Contraction | IC50 | 0.30 µM |
| Cinaciguat | Rat Vascular Smooth Muscle Cells | Wound Healing Assay | Inhibition of Proliferation | Dose-dependent anti-proliferative effects observed. |
| Riociguat | Not specified in detail | Not specified in detail | Anti-proliferative effects | Stated to have anti-proliferative effects. |
| Vericiguat | Vascular Smooth Muscle Cells | Not specified in detail | Inhibition of Proliferation | Stated to inhibit smooth muscle cell proliferation. |
Experimental Protocols
The assessment of sGC agonist impact on smooth muscle cell proliferation involves a series of well-established in vitro techniques. Detailed methodologies for key experiments are provided below.
Cell Culture of Vascular Smooth Muscle Cells
-
Cell Source: Primary vascular smooth muscle cells are typically isolated from the aorta of rats or other species. The A7R5 cell line, a rat aortic smooth muscle cell line, is also commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.
Cell Proliferation Assays
This assay measures DNA synthesis as a direct marker of cell proliferation.
Protocol Details:
-
Cell Seeding: Seed vascular smooth muscle cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the sGC agonist or vehicle control. Incubate for the desired treatment period (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 1-24 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution (e.g., ethanol-based) for 30 minutes at room temperature. To denature the DNA, treat the cells with 2N HCl for 30-60 minutes at room temperature.
-
Immunodetection:
-
Wash the wells with PBS.
-
Incubate with an anti-BrdU primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a substrate solution (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation state of key proteins in the sGC signaling pathway. A crucial marker for PKG activation is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239.
Protocol Details:
-
Sample Preparation:
-
Treat cultured smooth muscle cells with the sGC agonist for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-VASP Ser239) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
sGC agonists represent a promising therapeutic class for diseases characterized by excessive smooth muscle cell proliferation. Their mechanism of action, centered on the potentiation of the cGMP signaling pathway, leads to a significant reduction in cellular growth. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the anti-proliferative effects of novel sGC agonists and to further elucidate the molecular mechanisms underlying their therapeutic benefits. The continued exploration of this pathway holds great potential for the development of new treatments for a range of cardiovascular and proliferative disorders.
References
- 1. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Soluble Guanylate Cyclase Stimulator BAY 41-2272 Inhibits Vascular Smooth Muscle Growth through the cAMP-Dependent Protein Kinase and cGMP-Dependent Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP-dependent protein kinase and the regulation of vascular smooth muscle cell gene expression: possible involvement of Elk-1 sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
The Heme-Dependency of Soluble Guanylate Cyclase Stimulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the critical role of the prosthetic heme group in the mechanism of action of soluble guanylate cyclase (sGC) stimulators. We will differentiate these compounds from sGC activators, detail the signaling pathways involved, and provide comprehensive experimental protocols to characterize their heme-dependency. This document is intended to be a valuable resource for researchers in pharmacology, drug discovery, and cardiovascular science.
Introduction: The NO-sGC-cGMP Signaling Pathway
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade is a fundamental pathway regulating a multitude of physiological processes, most notably vascular tone, platelet aggregation, and neurotransmission.[1] At the heart of this pathway is sGC, a heterodimeric hemeprotein that functions as the primary intracellular receptor for NO.[1]
Under normal physiological conditions, NO, produced by endothelial cells, diffuses into adjacent smooth muscle cells and binds to the ferrous (Fe²⁺) iron of the prosthetic heme group on the β-subunit of sGC.[2][3] This binding event triggers a conformational change in sGC, leading to a several hundred-fold increase in its catalytic activity, converting guanosine triphosphate (GTP) to the second messenger cGMP.[4] Elevated cGMP levels then activate downstream effectors, such as protein kinase G (PKG), to elicit a physiological response, such as vasodilation.
In various pathophysiological states, including pulmonary hypertension and heart failure, this signaling pathway is impaired due to either reduced NO bioavailability or oxidation of the sGC heme iron to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO. This has spurred the development of pharmacological agents that directly target sGC.
sGC Stimulators vs. Activators: A Heme-Dependent Distinction
Two distinct classes of compounds have been developed to directly modulate sGC activity: sGC stimulators and sGC activators. The defining difference between these two classes lies in their dependence on the oxidation state of the sGC heme group.
sGC Stimulators are heme-dependent compounds. Their mechanism of action requires the presence of the reduced ferrous (Fe²⁺) heme moiety within sGC. They act in a dual manner:
-
Direct Stimulation: They can directly, albeit modestly, increase sGC activity in the absence of NO.
-
Synergistic Sensitization: They sensitize sGC to endogenous NO, leading to a potent synergistic activation of the enzyme.
Examples of sGC stimulators include YC-1, BAY 41-2272, Riociguat, and Vericiguat.
sGC Activators , in contrast, are heme-independent. These compounds preferentially activate sGC when the heme group is in the oxidized ferric (Fe³⁺) state or is absent altogether. They do not act synergistically with NO; instead, their effects are additive.
Examples of sGC activators include cinaciguat (BAY 58-2667) and ataciguat (HMR-1766).
This distinction is crucial in the context of diseases characterized by oxidative stress, where a significant portion of the sGC pool may be in the oxidized, NO-insensitive state.
Quantitative Comparison of sGC Modulators
The following tables summarize the potency of various sGC stimulators and activators, highlighting their differential effects based on the heme redox state.
Table 1: Potency of sGC Stimulators (Heme-Dependent)
| Compound | Condition | Assay | Potency (EC₅₀/IC₅₀) | Reference |
| YC-1 | Purified sGC | sGC Activity | ~20 µM | |
| Rabbit Aortic Rings | Relaxation | 10 µM | ||
| Human Platelets | Anti-aggregation | 12 µM | ||
| BAY 41-2272 | Purified sGC (Heme-Fe²⁺) | sGC Activity | 0.54 µM | |
| Purified sGC (+ODQ, Heme-Fe³⁺) | sGC Activity | 7.67 µM | ||
| Aortic Smooth Muscle Cells (+SNP) | cGMP Production | - | ||
| Riociguat | - | - | - | |
| Vericiguat | - | - | - |
Note: ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one) is a heme site oxidant used to render sGC insensitive to NO and sGC stimulators.
Table 2: Potency of sGC Activators (Heme-Independent)
| Compound | Condition | Assay | Potency (EC₅₀/IC₅₀) | Reference |
| BAY 58-2667 (Cinaciguat) | Purified Bovine sGC | sGC Activity | - | |
| Endothelial Cells | cGMP Accumulation | 0.3 µM | ||
| Endothelial Cells (+ODQ) | cGMP Accumulation | 0.2 µM | ||
| HMR-1766 (Ataciguat) | Purified Bovine sGC | sGC Activity | 0.51 µM | |
| Rat Thoracic Aorta | Relaxation | 1.2 µM | ||
| Rat Thoracic Aorta (+ODQ) | Relaxation | 0.4 µM | ||
| GSK2181236A | Rat Aortic Smooth Muscle Cells | P-VASP Formation | 27 nM (human sGC) | |
| Rat Aortic Smooth Muscle Cells (+ODQ) | P-VASP Formation | Potentiated (4.7-fold left-shift) |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the heme-dependency of sGC stimulators.
Purification of Soluble Guanylate Cyclase
A reliable source of purified sGC is essential for in vitro characterization of stimulators and activators. Recombinant human sGC can be expressed in and purified from baculovirus-infected insect cells (e.g., Sf9).
Protocol:
-
Cell Culture and Infection: Co-infect Sf9 cells with baculoviruses expressing the α1 and β1 subunits of human sGC.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease inhibitors.
-
Initial Purification: Clarify the lysate by centrifugation and pass the supernatant through a series of chromatography columns, such as DEAE, Ni²⁺-NTA (if using His-tagged constructs), and POROS Q.
-
Affinity Chromatography: For higher purity, perform GTP-agarose affinity chromatography.
-
Quality Control: Assess the purity and integrity of the purified sGC by SDS-PAGE. The enzyme should appear as two bands corresponding to the α and β subunits.
-
Heme Content and Redox State Characterization:
-
Determine the heme content by measuring the absorbance ratio A₄₃₀/A₂₈₀, which should be approximately 1.0 for a preparation with one heme per heterodimer.
-
The Soret peak at ~430 nm is indicative of a penta-coordinated ferrous (Fe²⁺) heme.
-
Addition of an NO donor should shift the Soret peak to ~398 nm.
-
In Vitro sGC Activity Assay
This assay directly measures the enzymatic activity of purified sGC by quantifying the conversion of [α-³²P]GTP to [α-³²P]cGMP.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4-8.0) containing MgCl₂ (5-10 mM), DTT (1 mM), and a GTP substrate mix (e.g., 500 µM unlabeled GTP and [α-³²P]GTP).
-
Enzyme and Compound Incubation: In a reaction tube, add the purified sGC and the test compound (sGC stimulator) at various concentrations.
-
Reaction Initiation and Termination: Initiate the reaction by adding the GTP substrate mix. Incubate at 37°C for a defined period (e.g., 5-10 minutes). Terminate the reaction by adding a stop solution (e.g., zinc acetate).
-
Separation of cGMP: Precipitate the unreacted GTP with zinc carbonate and separate the [α-³²P]cGMP by chromatography (e.g., on neutral alumina columns).
-
Quantification: Measure the radioactivity of the eluted [α-³²P]cGMP using a scintillation counter.
-
Data Analysis: Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and determine the EC₅₀ of the test compound.
Heme-Dependency Assay
This assay is crucial for differentiating between sGC stimulators and activators. It involves measuring the activity of the test compound on sGC in its reduced, oxidized, and heme-free states.
Protocol:
-
Preparation of Different sGC Forms:
-
Reduced sGC (Heme-Fe²⁺): Use the purified sGC as prepared in section 4.1.
-
Oxidized sGC (Heme-Fe³⁺): Treat the purified sGC with a heme oxidant such as ODQ (e.g., 10 µM). Monitor the oxidation by observing the shift in the Soret peak from ~430 nm to ~393 nm.
-
Heme-free sGC (apo-sGC): Prepare heme-free sGC by treating the purified enzyme with a detergent like Tween-20.
-
-
sGC Activity Measurement: Perform the in vitro sGC activity assay (section 4.2) with each of the three sGC forms in the presence of a range of concentrations of the test compound.
-
Data Interpretation:
-
sGC Stimulators: Will show significant activity with reduced sGC, which is greatly diminished or abolished with oxidized or heme-free sGC.
-
sGC Activators: Will show enhanced activity with oxidized or heme-free sGC compared to reduced sGC.
-
Cell-Based cGMP Measurement Assay
This assay measures the intracellular accumulation of cGMP in response to sGC modulators in a more physiologically relevant context. Competitive ELISA is a common method for this purpose.
Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., rat aortic smooth muscle cells, A7r5) in multi-well plates.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Treat cells with the test compound at various concentrations for a specified time.
-
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl).
-
Sample Preparation: Collect the cell lysates and centrifuge to remove debris.
-
Competitive ELISA:
-
Use a commercial cGMP ELISA kit.
-
Add samples and cGMP standards to a microplate pre-coated with an anti-rabbit IgG antibody.
-
Add a peroxidase-conjugated cGMP tracer and a rabbit anti-cGMP polyclonal antibody.
-
Incubate to allow competition between the sample cGMP and the tracer for binding to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve using the cGMP standards.
-
Calculate the cGMP concentration in the samples based on the standard curve. The absorbance is inversely proportional to the amount of cGMP in the sample.
-
Conclusion
Understanding the heme-dependency of sGC modulators is paramount for the rational design and development of novel therapeutics targeting the NO-sGC-cGMP pathway. sGC stimulators, with their requirement for a reduced heme moiety, represent a distinct class of compounds from heme-independent sGC activators. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize the mechanism of action of these important pharmacological agents.
References
- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heme-Dependent and Independent Soluble Guanylate Cyclase Activators and Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riociguat: PATENT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of recombinant human soluble guanylate cyclase produced from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Soluble Guanylate Cyclase (sGC) Activity in Cultured Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] As a heterodimeric protein containing a heme prosthetic group, sGC functions as the primary intracellular receptor for NO.[1][3] Upon NO binding to its ferrous heme moiety, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4] This signaling cascade plays a crucial role in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular and pulmonary diseases, making sGC a significant therapeutic target.
This application note provides detailed protocols for measuring sGC activity in cultured cells, focusing on the widely used cGMP immunoassay. It also outlines the use of common pharmacological tools to modulate sGC activity, offering a comprehensive guide for researchers investigating this important signaling pathway.
Principle of sGC Activity Measurement
The most common method for determining sGC activity in cultured cells is to quantify the intracellular concentration of its product, cGMP. This is typically achieved using a competitive enzyme-linked immunosorbent assay (ELISA). The principle of this assay involves the competition between cGMP in the cell lysate and a fixed amount of labeled cGMP (e.g., conjugated to horseradish peroxidase, HRP) for binding to a limited number of anti-cGMP antibody-coated wells. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample. A standard curve is generated using known concentrations of cGMP to allow for the accurate quantification of cGMP in the experimental samples.
To prevent the degradation of cGMP by phosphodiesterases (PDEs) upon cell lysis, it is crucial to include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the experimental setup.
sGC Signaling Pathway
The activation of sGC by NO and the subsequent production of cGMP trigger a downstream signaling cascade. The following diagram illustrates this pathway.
Figure 1: The Nitric Oxide (NO) - sGC - cGMP signaling pathway.
Pharmacological Modulation of sGC Activity
Several pharmacological agents can be used to study sGC activity in cultured cells. These include sGC activators, stimulators, and inhibitors.
| Compound Class | Example | Mechanism of Action | Typical Concentration |
| NO Donors | SNAP, SNP, DEA/NO | Release nitric oxide (NO), which directly activates sGC. | 1-100 µM |
| sGC Stimulators | YC-1, BAY 41-2272 | Sensitize sGC to endogenous NO and can also directly stimulate the enzyme. | 1-10 µM |
| sGC Activators | BAY 58-2667 | Activate sGC independently of the heme group, particularly effective on oxidized or heme-free sGC. | 0.1-1 µM |
| sGC Inhibitors | ODQ | A potent and selective inhibitor that oxidizes the heme iron of sGC, rendering it insensitive to NO. | 10-50 µM |
| PDE Inhibitors | IBMX | Inhibits phosphodiesterases, preventing the degradation of cGMP. | 100-500 µM |
Experimental Workflow
The following diagram outlines the general workflow for measuring sGC activity in cultured cells.
Figure 2: General workflow for measuring sGC activity.
Detailed Experimental Protocol: Measurement of cGMP Levels by ELISA
This protocol provides a step-by-step guide for measuring sGC activity in adherent cultured cells using a commercially available cGMP ELISA kit.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
sGC modulators (e.g., NO donor, YC-1, ODQ)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer (e.g., RIPA buffer, or buffer provided in the cGMP assay kit). A non-denaturing lysis buffer is recommended.
-
Protease inhibitor cocktail
-
Protein quantification assay kit (e.g., Bradford or BCA assay).
-
Commercially available cGMP competitive ELISA kit
-
Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit manual (typically 405 or 450 nm).
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 24- or 48-well plate) at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing the PDE inhibitor (e.g., 500 µM IBMX) to each well and pre-incubate for 15-30 minutes at 37°C.
-
Add the sGC modulators (e.g., NO donor, sGC stimulator, or inhibitor) to the designated wells. Include appropriate vehicle controls.
-
Incubate for the desired period (e.g., 10-30 minutes). The optimal incubation time should be determined empirically for each cell type and treatment.
-
-
Cell Lysis:
-
After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer containing a protease inhibitor cocktail to each well. The volume will depend on the well size (e.g., 100-200 µL for a 24-well plate).
-
Incubate on ice for 10-15 minutes, with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the intracellular proteins and cGMP.
-
-
Protein Quantification:
-
Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay such as the Bradford or BCA method. Follow the manufacturer's instructions for the chosen assay. This is essential for normalizing the cGMP levels.
-
-
cGMP Measurement (ELISA):
-
Perform the cGMP competitive ELISA according to the manufacturer's protocol provided with the kit. This will typically involve:
-
Preparing cGMP standards.
-
Adding standards and cell lysates to the antibody-coated microplate wells.
-
Adding the HRP-conjugated cGMP to each well.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate solution and incubating to develop the color.
-
Stopping the reaction and measuring the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.
-
Use the standard curve to determine the concentration of cGMP in each of your experimental samples.
-
Normalize the cGMP concentration to the total protein concentration for each sample (e.g., pmol cGMP/mg protein).
-
Perform statistical analysis to compare the cGMP levels between different treatment groups.
-
Troubleshooting
-
Low cGMP Signal:
-
Ensure the PDE inhibitor was added during the pre-incubation and treatment steps.
-
Optimize the concentration of the sGC activator/stimulator and the treatment time.
-
Increase the number of cells per well.
-
Consider using a more sensitive cGMP assay kit.
-
-
High Variability Between Replicates:
-
Ensure accurate and consistent pipetting.
-
Ensure uniform cell seeding and confluency.
-
Mix samples thoroughly before adding them to the ELISA plate.
-
-
Inconsistent Protein Concentrations:
-
Ensure complete cell lysis.
-
Wash cell pellets carefully to avoid protein loss.
-
Conclusion
Measuring sGC activity in cultured cells is a fundamental technique for studying the NO-cGMP signaling pathway. The use of cGMP immunoassays, in conjunction with specific pharmacological modulators, provides a robust and reliable method for quantifying sGC activity. The detailed protocols and guidelines presented in this application note offer a comprehensive resource for researchers in both academic and industrial settings, facilitating the investigation of sGC function and the development of novel therapeutics targeting this important enzyme.
References
- 1. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NO and sGC-stimulating NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maturation, inactivation, and recovery mechanisms of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for sGC Agonist 1: In Vivo Dose Preparation
These application notes provide detailed protocols for the preparation of sGC Agonist 1, a potent soluble guanylate cyclase (sGC) agonist, for in vivo research applications. The focus is on addressing the compound's likely poor aqueous solubility, a common challenge for small molecule drug candidates. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent stimulator of soluble guanylate cyclase, an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway.[1] Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation and inhibition of platelet aggregation.[1] Due to its therapeutic potential in cardiovascular diseases, in vivo studies are essential to evaluate its efficacy and pharmacokinetics. "this compound" is identified as compound 18A in patent WO2016030354A1 and is noted for its improved solubility and high cell permeability.[2] However, like many small molecules, it may still require a specific formulation for effective in vivo delivery.
sGC Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway is initiated by the production of nitric oxide (NO) by nitric oxide synthase (NOS). NO diffuses into target cells and binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. sGC stimulators, like this compound, can directly activate sGC, leading to increased cGMP production.[3][4]
Quantitative Data: Vehicle Selection for Poorly Soluble Compounds
The selection of an appropriate vehicle is critical for the successful in vivo administration of poorly soluble compounds like this compound. The following table summarizes common vehicles and their properties. It is imperative to conduct solubility tests to determine the optimal vehicle for the desired concentration.
| Vehicle Component | Properties | Common Concentration Range | Notes |
| Dimethyl sulfoxide (DMSO) | A strong organic solvent. | 1-10% | Can have pharmacological effects and may cause local irritation at higher concentrations. |
| Polyethylene glycol 400 (PEG 400) | A water-miscible polymer. | 10-60% | Generally well-tolerated but can have a laxative effect at high doses. |
| Tween 80 (Polysorbate 80) | A non-ionic surfactant. | 1-10% | Used to increase solubility and stability of suspensions. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A cyclic oligosaccharide that forms inclusion complexes. | 20-40% | Can improve solubility and bioavailability. |
| Carboxymethylcellulose (CMC) | A suspending agent. | 0.5-2% | Used to create uniform suspensions for oral gavage. |
| Corn Oil / Sesame Oil | Natural oils for lipophilic compounds. | Up to 100% | Suitable for oral or subcutaneous administration. |
Experimental Protocol: Preparation of this compound Dosing Solution (1 mg/kg in a 10% DMSO, 40% PEG 400, 50% Saline Vehicle)
This protocol describes the preparation of a 1 mg/mL stock solution and a final dosing solution for a 1 mg/kg dose in a small animal model (e.g., a 25g mouse, requiring a 25 µL injection volume).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
Procedure:
-
Calculate Required Amounts:
-
For a 1 mg/mL final concentration, weigh out the required amount of this compound. For example, for 1 mL of dosing solution, weigh 1 mg of the compound.
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, prepare the vehicle by combining:
-
100 µL DMSO (10%)
-
400 µL PEG 400 (40%)
-
500 µL Sterile Saline (50%)
-
-
Vortex the vehicle mixture until it is homogeneous.
-
-
Dissolve this compound:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the DMSO portion of the vehicle first to the powder. Vortex thoroughly to dissolve the compound.
-
Gradually add the PEG 400, vortexing between additions.
-
Finally, add the saline dropwise while vortexing to prevent precipitation.
-
-
Ensure Complete Dissolution:
-
If the solution is not clear, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution for any particulate matter. The final solution should be clear and homogeneous.
-
-
Administration:
-
Use a sterile syringe to draw up the required volume for injection based on the animal's body weight.
-
Administer the solution via the desired route (e.g., intraperitoneal, oral gavage).
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps for preparing the in vivo dosing solution.
Safety Precautions:
-
Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Dispose of all waste according to institutional guidelines for chemical and biohazardous waste.
Disclaimer: This protocol is a general guideline. The optimal formulation for this compound may vary depending on the desired dose, route of administration, and the specific in vivo model. It is highly recommended to perform preliminary solubility and stability studies to determine the most suitable vehicle and preparation method for your specific experimental needs.
References
- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Potential of sGC Modulators for the Treatment of Age-Related Fibrosis: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing a Soluble Guanylate Cyclase (sGC) Agonist in a Bleomycin-Induced Fibrosis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases affecting various organs, including the lungs, liver, kidneys, and skin. A key mediator in the fibrotic process is Transforming Growth Factor-beta (TGF-β). The nitric oxide (NO) - soluble guanylate cyclase (sGC) - cyclic guanosine monophosphate (cGMP) signaling pathway has emerged as a promising therapeutic target for fibrotic diseases.[1] Soluble guanylate cyclase (sGC) is a key enzyme that, upon activation, catalyzes the production of cGMP, which in turn mediates various physiological responses, including vasodilation and the inhibition of fibrosis and inflammation.[1][2]
Recent preclinical studies have demonstrated the anti-fibrotic potential of sGC agonists (also known as sGC stimulators) in various animal models of fibrosis.[3][4] These compounds work by directly stimulating sGC, leading to increased cGMP levels, which can counteract the pro-fibrotic effects of TGF-β, in part by inhibiting non-canonical TGF-β signaling pathways.
This document provides detailed application notes and experimental protocols for the use of a representative sGC agonist in a bleomycin-induced fibrosis mouse model, a widely used preclinical model for studying pulmonary fibrosis.
Signaling Pathway
The sGC agonist exerts its anti-fibrotic effects by modulating the NO-sGC-cGMP signaling cascade and its interaction with the pro-fibrotic TGF-β pathway.
Caption: sGC Agonist Anti-Fibrotic Signaling Pathway.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted and reproducible method.
Materials:
-
Bleomycin sulfate (e.g., from Streptomyces verticillus)
-
Sterile, endotoxin-free 0.9% saline
-
C57BL/6 mice (8-10 weeks old, male or female)
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Intratracheal administration device (e.g., MicroSprayer® Aerosolizer)
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Preparation of Bleomycin Solution: On the day of administration, dissolve bleomycin sulfate in sterile 0.9% saline to a final concentration of 1 U/kg body weight in a volume of 50 µL.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation). Ensure a proper level of anesthesia is achieved by monitoring the pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Position the anesthetized mouse in a supine position on an intubation stand.
-
Gently retract the tongue and visualize the trachea.
-
Carefully insert the intratracheal administration device into the trachea.
-
Administer a single dose of the bleomycin solution (or saline for the control group).
-
To ensure even distribution in the lungs, a small puff of air can be delivered through the device.
-
-
Post-Procedure Monitoring:
-
Allow the mice to recover from anesthesia on a warming pad.
-
Monitor the animals daily for signs of distress, including weight loss, ruffled fur, and labored breathing. Mice experiencing more than 20% body weight loss should be euthanized.
-
The fibrotic phase typically develops from day 7 onwards, with significant fibrosis established by day 14 or 21.
-
Administration of this compound
This protocol provides a general guideline for the administration of a representative sGC agonist, based on published methods for compounds like BAY 41-2272 and riociguat.
Materials:
-
This compound (e.g., Riociguat or BAY 41-2272)
-
Vehicle solution (e.g., Transcutol/Cremophor EL/water at a 10/20/70 ratio, or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of sGC Agonist Solution:
-
Prepare the vehicle solution.
-
On each day of administration, suspend or dissolve the this compound in the vehicle to the desired concentration (e.g., 10 mg/kg body weight). Sonication may be required to achieve a uniform suspension.
-
-
Administration:
-
Treatment with the sGC agonist can be initiated either prophylactically (at the same time as bleomycin administration) or therapeutically (after the onset of fibrosis, e.g., from day 7 or 14 post-bleomycin).
-
Administer the sGC agonist solution or vehicle to the mice via oral gavage once or twice daily. The volume should be adjusted based on the mouse's body weight (typically 5-10 mL/kg).
-
-
Treatment Duration: Continue the treatment for the desired period, typically until the study endpoint (e.g., day 21 or 28 post-bleomycin).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an sGC agonist in the bleomycin-induced fibrosis model.
Caption: Experimental Workflow Diagram.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of sGC agonists in bleomycin-induced fibrosis models.
Table 1: Effect of sGC Agonist on Lung Collagen Content
| Treatment Group | sGC Agonist | Dose | Route of Administration | Collagen Content (µg/mg tissue) | Percent Reduction vs. Bleomycin + Vehicle | Reference |
| Saline + Vehicle | - | - | - | Baseline | - | |
| Bleomycin + Vehicle | - | - | - | Elevated | - | |
| Bleomycin + sGC Agonist | BAY 63-2521 | 10 mg/kg | Oral | Significantly Reduced | Specific % not stated |
Table 2: Histological and Cellular Markers of Fibrosis
| Treatment Group | sGC Agonist | Endpoint | Measured Parameter | Result | Reference |
| Bleomycin + Vehicle | - | Day 42 | Histological Fibrosis Score (Esophagus) | Increased | |
| Bleomycin + sGC Agonist | BAY 63-2521 | Day 42 | Histological Fibrosis Score (Esophagus) | Significantly Reduced | |
| Bleomycin + Vehicle | - | Day 42 | PCNA Positive Cells (Esophagus) | Significantly Increased | |
| Bleomycin + sGC Agonist | BAY 63-2521 | Day 42 | PCNA Positive Cells (Esophagus) | Significantly Decreased | |
| Bleomycin + Vehicle | - | Day 14 | Ashcroft Score (Lungs) | Increased | |
| Bleomycin + sGC Agonist | Hypothetical | Day 14 | Ashcroft Score (Lungs) | Expected Decrease | - |
| Bleomycin + Vehicle | - | Day 14 | α-SMA expression | Increased | |
| Bleomycin + sGC Agonist | BAY 63-2521 | Day 14 | α-SMA expression | Decreased |
Note: Specific quantitative values were not always available in the cited literature and are described qualitatively. Researchers should perform their own quantification based on the described protocols.
Conclusion
The use of sGC agonists in the bleomycin-induced fibrosis mouse model provides a robust platform for investigating the therapeutic potential of this drug class. The protocols and data presented herein offer a comprehensive guide for researchers to design and execute studies aimed at evaluating the anti-fibrotic efficacy of novel sGC agonists. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, contributing to the development of new treatments for fibrotic diseases.
References
- 1. Molecular patterns of the NO-sGC-cGMP pathway in progressive and regressive liver fibrosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluble guanylate cyclase stimulator reduced the gastrointestinal fibrosis in bleomycin-induced mouse model of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of sGC Agonists in Primary Cell Culture: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Upon activation, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2] This pathway plays a pivotal role in various physiological processes, including vasodilation, inhibition of smooth muscle proliferation, and neurotransmission. Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular and fibrotic diseases.
sGC agonists are a class of therapeutic agents that directly target and activate sGC, offering a promising strategy to restore signaling in disease states characterized by impaired NO bioavailability. These agonists are broadly categorized into two classes:
-
sGC Stimulators: These compounds, such as YC-1, BAY 41-2272, and riociguat, sensitize sGC to endogenous NO and can also activate the enzyme in its reduced (ferrous) state.[2][3]
-
sGC Activators: This class, including cinaciguat (BAY 58-2667), preferentially targets and activates sGC that is in an oxidized (ferric) or heme-free state, which is often prevalent in pathological conditions associated with oxidative stress.
This document provides detailed application notes and protocols for utilizing sGC agonists in primary cell culture, a crucial in vitro model system for studying cellular responses in a physiologically relevant context.
Data Presentation: Efficacy of sGC Agonists in Primary Cells
The following tables summarize quantitative data on the effects of various sGC agonists in different primary cell types.
| sGC Agonist | Primary Cell Type | Assay | Key Findings | Reference |
| Cinaciguat (BAY 58-2667) | Adult Mouse Cardiomyocytes | Cell Viability/Apoptosis (Simulated Ischemia/Reoxygenation) | 50 nM cinaciguat reduced necrosis and apoptosis. | [4] |
| Adult Mouse Cardiomyocytes | cGMP Levels | Increased cGMP levels. | ||
| Adult Mouse Cardiomyocytes | PKG Activity | Increased myocardial PKG activity. | ||
| BAY 41-2272 | Rat Primary Vascular Smooth Muscle Cells (VSMCs) | cGMP Levels | 100 nM BAY 41-2272 increased cGMP content after 15 minutes. | |
| Rat Primary Vascular Smooth Muscle Cells (VSMCs) | cAMP Levels | 1 nM BAY 41-2272 increased cAMP content after 5 minutes. | ||
| Mouse Aortic Rings | Vasorelaxation | Induced concentration-dependent relaxation. A substantial relaxation was observed at 10 µM in sGCα1-/- mice. | ||
| Riociguat | Human Pulmonary Artery Endothelial Cells (PAECs) | VWF String Formation & Platelet Adhesion | 0.1 and 1 µM riociguat for 24h inhibited histamine-induced VWF string formation and platelet adhesion under flow. | |
| YC-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | DNA Synthesis & Cell Number | 5-50 µM YC-1 inhibited DNA synthesis and decreased cell number in a dose- and time-dependent manner. | |
| Adult Rat Brain Endothelial Cells | Endothelial Permeability (FITC-dextran) | Significantly decreased CoCl2- and hypoxia/reoxygenation-induced hyperpermeability. |
Signaling Pathways and Experimental Workflows
sGC Signaling Pathway
The canonical signaling pathway initiated by sGC activation involves the production of cGMP, which in turn activates Protein Kinase G (PKG). PKG phosphorylates various downstream targets, leading to the observed physiological effects.
Caption: The sGC signaling cascade initiated by NO and sGC agonists.
General Experimental Workflow for sGC Agonist Application in Primary Cell Culture
This workflow outlines the key steps for investigating the effects of sGC agonists on primary cells.
Caption: A generalized workflow for studying sGC agonists in primary cells.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Neonatal Rat Ventricular Myocytes (NRVMs)
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.125% in HBSS)
-
Collagenase Type II (1 mg/mL in HBSS)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (plating medium)
-
DMEM/F12 supplemented with 1% ITS (Insulin-Transferrin-Selenium) and 1% Penicillin-Streptomycin (maintenance medium)
-
Laminin-coated culture dishes
Procedure:
-
Heart Isolation: Euthanize neonatal rat pups according to approved institutional guidelines. Quickly excise the hearts and place them in ice-cold HBSS.
-
Ventricle Dissection: Under a dissecting microscope, remove the atria and large vessels. Mince the ventricular tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion:
-
Wash the minced tissue twice with cold HBSS.
-
Incubate the tissue in 0.125% trypsin at 4°C overnight with gentle agitation.
-
The next day, aspirate the trypsin solution and add Collagenase Type II solution. Incubate at 37°C for 30-45 minutes with gentle shaking.
-
Gently triturate the tissue with a 10 mL pipette to dissociate the cells.
-
-
Cell Filtration and Pre-plating:
-
Filter the cell suspension through a 100 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium.
-
To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated culture dish for 60-90 minutes at 37°C. Fibroblasts will preferentially adhere to the plastic.
-
-
Plating and Culture:
-
Carefully collect the non-adherent cell suspension (enriched cardiomyocytes) and count the cells.
-
Plate the cardiomyocytes on laminin-coated dishes at a desired density (e.g., 1 x 10⁶ cells per 35 mm dish) in plating medium.
-
After 24 hours, replace the plating medium with maintenance medium. The cells should start to beat synchronously within 24-48 hours.
-
Protocol 2: Isolation and Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
Materials:
-
Fresh human umbilical cord
-
Phosphate Buffered Saline (PBS)
-
Collagenase Type I (0.1% in PBS)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.25% Trypsin-EDTA
-
Gelatin-coated culture flasks
Procedure:
-
Cord Preparation: Obtain a fresh umbilical cord and store it in sterile PBS at 4°C. Process within 24 hours.
-
Vein Cannulation and Digestion:
-
Cannulate one end of the umbilical vein and flush with PBS to remove any remaining blood.
-
Clamp the other end of the vein.
-
Fill the vein with 0.1% collagenase solution and incubate at 37°C for 15-20 minutes.
-
-
Cell Collection:
-
Massage the cord gently to detach the endothelial cells.
-
Flush the vein with Endothelial Cell Growth Medium to collect the cell suspension into a 50 mL conical tube.
-
-
Plating and Culture:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Endothelial Cell Growth Medium.
-
Plate the cells onto a gelatin-coated T-25 flask.
-
Incubate at 37°C, 5% CO₂. Change the medium every 2-3 days. Cells should reach confluency in 5-7 days.
-
-
Subculture: When confluent, wash the cells with PBS, detach with 0.25% Trypsin-EDTA, neutralize with medium, and re-plate onto larger gelatin-coated flasks.
Protocol 3: Treatment of Primary Cells with sGC Agonists
Materials:
-
Cultured primary cells (e.g., NRVMs, HUVECs)
-
sGC agonist of choice (e.g., Cinaciguat, BAY 41-2272)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free or low-serum culture medium
Procedure:
-
Stock Solution Preparation:
-
Dissolve the sGC agonist in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the sGC agonist in serum-free or low-serum culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects.
-
-
Cell Treatment:
-
Aspirate the culture medium from the primary cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the sGC agonist (or vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) at 37°C, 5% CO₂.
-
Protocol 4: Measurement of Intracellular cGMP Levels by ELISA
Materials:
-
Treated primary cells
-
0.1 M HCl
-
cGMP ELISA kit
-
Plate reader
Procedure:
-
Cell Lysis:
-
After treatment with the sGC agonist, aspirate the medium.
-
Add 0.1 M HCl to the cells (e.g., 500 µL for a 35 mm dish) and incubate for 10 minutes at room temperature to lyse the cells and inhibit phosphodiesterase activity.
-
-
Sample Collection:
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >600 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
cGMP ELISA:
-
Collect the supernatant. This can be assayed immediately or stored at -80°C.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Determine the concentration of cGMP in the samples by interpolating from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate (determined by a separate protein assay, e.g., BCA assay).
-
Protocol 5: Endothelial Cell Barrier Function Assay (Transwell Permeability)
Materials:
-
HUVECs cultured on Transwell inserts (e.g., 0.4 µm pore size)
-
sGC agonist
-
FITC-dextran (or other fluorescent tracer)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HUVECs onto the upper chamber of gelatin-coated Transwell inserts and culture until a confluent monolayer is formed.
-
sGC Agonist Treatment: Treat the HUVEC monolayer with the sGC agonist or vehicle control for the desired duration.
-
Permeability Measurement:
-
Remove the treatment medium.
-
Add medium containing FITC-dextran to the upper chamber.
-
Add fresh medium to the lower chamber.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity using a plate reader.
-
An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.
-
Protocol 6: Cardiomyocyte Contractility Assay
Materials:
-
NRVMs cultured on glass-bottom dishes
-
Ion imaging system (e.g., IonOptix) or a microscope with a high-speed camera
-
Field stimulation electrodes
-
Tyrode's solution (or other suitable buffer)
Procedure:
-
Cell Preparation: Place the dish with beating NRVMs on the stage of the microscope.
-
sGC Agonist Application: Perfuse the cells with Tyrode's solution containing the sGC agonist or vehicle control.
-
Contractility Recording:
-
Select a single, rod-shaped, and rhythmically contracting cardiomyocyte.
-
Use field stimulation to pace the cells at a constant frequency (e.g., 1 Hz).
-
Record changes in cell length (sarcomere length) during contraction and relaxation using the imaging system.
-
-
Data Analysis:
-
Analyze the recorded traces to determine parameters such as:
-
Peak shortening (% of resting cell length)
-
Maximal velocity of shortening (+dL/dt)
-
Maximal velocity of relengthening (-dL/dt)
-
Time to peak shortening
-
Time to 90% relengthening
-
-
Conclusion
The application of sGC agonists in primary cell culture provides a powerful platform for elucidating the cellular and molecular mechanisms of this important therapeutic class. The protocols and data presented herein offer a comprehensive guide for researchers to design and execute robust experiments to investigate the effects of sGC stimulators and activators in various physiologically relevant cell types. Careful adherence to these methodologies will enable the generation of high-quality, reproducible data, thereby advancing our understanding of sGC-mediated signaling and its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 4. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring cGMP Levels in Tissue Homogenates after SGC Agonist 1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The soluble guanylate cyclase (sGC) signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.[1][2][3] Dysregulation of this pathway is implicated in various pathologies such as cardiovascular disease and pulmonary hypertension.[1][4] sGC is a key enzyme in this pathway, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). Nitric oxide (NO) is the endogenous activator of sGC. However, a class of compounds known as sGC agonists can directly stimulate sGC activity, independent of NO, leading to increased intracellular cGMP levels.
"SGC Agonist 1" is a novel, potent, and selective stimulator of sGC. Measuring the downstream effects of this agonist, specifically the change in cGMP levels in various tissues, is crucial for understanding its pharmacodynamic profile and therapeutic potential. These application notes provide detailed protocols for the accurate quantification of cGMP in tissue homogenates following treatment with this compound. The primary method described is a competitive enzyme-linked immunosorbent assay (ELISA), a widely accessible and sensitive technique for cGMP measurement.
sGC Signaling Pathway
The activation of sGC by this compound initiates a signaling cascade that culminates in a physiological response. The binding of the agonist to sGC enhances its enzymatic activity, leading to a significant increase in the intracellular concentration of cGMP. This second messenger then activates downstream targets, primarily protein kinase G (PKG), which in turn phosphorylates various proteins to elicit cellular responses.
Experimental Protocols
Accurate measurement of cGMP levels requires careful sample handling and processing to prevent its degradation. The following protocols outline the key steps from tissue collection to cGMP quantification.
Tissue Collection and Homogenization
Objective: To rapidly preserve cGMP levels and prepare a tissue lysate for analysis.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization buffer: 5% Trichloroacetic Acid (TCA) in water or 0.1 M HCl.
-
Phosphodiesterase (PDE) inhibitors (e.g., IBMX) can be added to the homogenization buffer, although TCA or HCl precipitation should inactivate most enzymatic activity.
-
Mechanical homogenizer (e.g., Polytron)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Immediately following excision, snap-freeze the tissue samples in liquid nitrogen to halt enzymatic activity. Tissues can be stored at -80°C for later analysis.
-
On the day of the assay, weigh the frozen tissue.
-
In a pre-chilled mortar, add the frozen tissue and a small volume of liquid nitrogen. Grind the tissue to a fine powder using a pestle.
-
Transfer the powdered tissue to a pre-chilled tube containing ice-cold homogenization buffer (typically 5-10 volumes of buffer to tissue weight, e.g., 1 ml per 100 mg of tissue).
-
Further homogenize the sample using a mechanical homogenizer on ice until the tissue is completely dispersed.
-
Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cGMP, and transfer it to a new tube. This is the tissue homogenate.
Sample Preparation for cGMP ELISA
Objective: To remove interfering substances from the homogenate and prepare it for the cGMP assay.
Materials:
-
Water-saturated ether (for TCA precipitation method)
-
Assay buffer (provided with the cGMP ELISA kit)
-
pH meter or pH strips
Procedure (if using 5% TCA for homogenization):
-
To the supernatant, add 5 volumes of water-saturated ether.
-
Vortex vigorously for 30 seconds.
-
Allow the phases to separate by standing for 10 minutes at room temperature. The upper ether layer contains the TCA.
-
Carefully aspirate and discard the upper ether layer.
-
Repeat the ether extraction three more times.
-
After the final extraction, gently heat the aqueous sample at 70°C for 5-10 minutes to evaporate any residual ether.
-
Adjust the pH of the sample to 7.4 using a suitable buffer (e.g., Tris-HCl).
-
The sample is now ready for the cGMP ELISA. If not used immediately, store at -20°C or below.
Procedure (if using 0.1 M HCl for homogenization):
-
Samples homogenized in 0.1 M HCl can often be used directly in the ELISA after centrifugation.
-
It is recommended to dilute the samples in the assay buffer provided with the kit to ensure the pH is within the optimal range for the assay.
Protein Quantification
Objective: To normalize the measured cGMP concentration to the total protein content of the tissue homogenate.
Materials:
-
BCA Protein Assay Kit or similar
-
Microplate reader
Procedure:
-
Take an aliquot of the tissue homogenate supernatant before the extraction step.
-
Perform a protein concentration assay (e.g., BCA assay) according to the manufacturer's instructions.
-
Determine the protein concentration of each sample. This value will be used to normalize the cGMP concentration (e.g., pmol cGMP/mg protein).
cGMP Competitive ELISA Protocol
Objective: To quantify the amount of cGMP in the prepared tissue homogenates.
Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP (e.g., alkaline phosphatase-conjugated cGMP) for binding to a limited number of anti-cGMP antibody sites. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Materials:
-
Commercially available cGMP ELISA kit (follow the manufacturer's instructions closely)
-
Microplate pre-coated with anti-cGMP antibody
-
cGMP standards
-
cGMP conjugate (e.g., cGMP-AP)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
General Procedure (refer to specific kit manual for details):
-
Prepare the cGMP standards and samples (tissue homogenates) at the appropriate dilutions in the assay buffer.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the cGMP conjugate to each well.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash the plate several times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration of the samples by interpolating their absorbance values from the standard curve.
Data Presentation
The following tables provide illustrative data on the effects of this compound on cGMP levels in various rat tissue homogenates.
Table 1: Basal cGMP Levels in Various Rat Tissues
| Tissue | Basal cGMP (pmol/mg protein) |
| Aorta | 2.5 ± 0.4 |
| Lung | 3.1 ± 0.6 |
| Kidney | 1.8 ± 0.3 |
| Brain | 4.5 ± 0.8 |
| Liver | 0.9 ± 0.2 |
Data are presented as mean ± standard deviation (n=6). Basal levels can vary based on experimental conditions and the specific strain of the animal.
Table 2: Dose-Dependent Effect of this compound on cGMP Levels in Rat Aorta Homogenates
| This compound Concentration (nM) | cGMP (pmol/mg protein) | Fold Increase over Vehicle |
| Vehicle (0) | 2.6 ± 0.5 | 1.0 |
| 1 | 7.8 ± 1.1 | 3.0 |
| 10 | 24.7 ± 3.5 | 9.5 |
| 100 | 65.2 ± 8.9 | 25.1 |
| 1000 | 78.9 ± 10.2 | 30.3 |
Data are presented as mean ± standard deviation (n=6). Tissues were treated ex vivo with this compound for 30 minutes.
Table 3: Comparative Effect of this compound (100 nM) on cGMP Levels Across Different Tissues
| Tissue | Vehicle cGMP (pmol/mg protein) | This compound (100 nM) cGMP (pmol/mg protein) | Fold Increase |
| Aorta | 2.5 ± 0.4 | 66.3 ± 9.1 | 26.5 |
| Lung | 3.1 ± 0.6 | 80.6 ± 11.2 | 26.0 |
| Kidney | 1.8 ± 0.3 | 32.4 ± 4.7 | 18.0 |
| Brain | 4.5 ± 0.8 | 27.0 ± 3.9 | 6.0 |
| Liver | 0.9 ± 0.2 | 5.4 ± 0.9 | 6.0 |
Data are presented as mean ± standard deviation (n=6). Tissues were treated ex vivo with this compound for 30 minutes.
Conclusion
The protocols outlined in these application notes provide a robust framework for the measurement of cGMP levels in tissue homogenates following treatment with sGC agonists. The use of a competitive ELISA offers a sensitive and reliable method for quantifying cGMP. The illustrative data highlights the potent effect of this compound in stimulating cGMP production in a dose-dependent and tissue-specific manner. Accurate determination of cGMP levels is a critical step in the preclinical evaluation of novel sGC agonists, providing valuable insights into their mechanism of action and potential therapeutic applications. For optimal results, it is essential to adhere strictly to the protocols, particularly with regard to rapid tissue harvesting and the prevention of cGMP degradation.
References
- 1. The Impact of the Nitric Oxide (NO)/Soluble Guanylyl Cyclase (sGC) Signaling Cascade on Kidney Health and Disease: A Preclinical Perspective [mdpi.com]
- 2. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of sGC Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery of soluble guanylate cyclase (sGC) agonists. The information is intended to guide researchers in selecting appropriate delivery methods and executing preclinical studies to evaluate the efficacy and pharmacokinetics of sGC-targeting compounds.
Introduction to sGC Agonists and In Vivo Delivery
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Upon activation, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of smooth muscle proliferation, and platelet aggregation.[1][2][3] Two main classes of sGC agonists have been developed: sGC stimulators (e.g., riociguat, vericiguat) and sGC activators (e.g., cinaciguat, mosliciguat). sGC stimulators sensitize sGC to endogenous NO, while sGC activators can directly activate the enzyme, particularly when it is in an oxidized or heme-free state.[4]
The choice of in vivo delivery method is paramount for the successful preclinical evaluation of these compounds and depends on the specific research question, the physicochemical properties of the agonist, and the animal model being used. Common routes of administration include oral, intravenous, intraperitoneal, and inhalation. More advanced strategies, such as nanoparticle-based delivery, are also being explored to enhance targeting and efficacy.[5]
Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway is a central regulator of cardiovascular homeostasis. Nitric oxide, produced by endothelial nitric oxide synthase (eNOS), diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding activates sGC, leading to the production of cGMP. cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, resulting in vasodilation and other protective cardiovascular effects.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the in vivo delivery of various sGC agonists.
Table 1: Efficacy of Orally Administered sGC Agonists
| sGC Agonist | Animal Model | Dose | Key Findings | Reference(s) |
| Riociguat | Rat (Hypoxia/SU5416-induced PH) | 10 mg/kg/day | - Decreased Right Ventricular Systolic Pressure (RVSP)- Reduced Right Ventricular Hypertrophy (RVH)- Increased Cardiac Output | |
| Riociguat | Rat (Spontaneously Hypertensive) | 0.3 - 3 mg/kg | Dose-dependent reduction in mean arterial pressure | |
| BAY 41-2272 | Rat (Hypertensive) | 0.1 - 1 mg/kg | Dose-dependent vasodilation and improved survival | |
| BAY 41-8543 | Rat (Hypertensive) | 0.03 - 0.3 mg/kg | Dose-dependent vasodilation and improved survival |
Table 2: Efficacy of Intravenously Administered sGC Agonists
| sGC Agonist | Animal Model | Dose | Key Findings | Reference(s) |
| BAY 41-2272 | Dog (Congestive Heart Failure) | 2 & 10 µg/kg/min | - Reduced Mean Arterial Pressure (MAP) and Pulmonary Artery Pressure (PAP)- Increased Cardiac Output and Renal Blood Flow | |
| BAY 41-2272 | Dog (Acute Pulmonary Thromboembolism) | 0.03 - 1 mg/kg/h | - Dose-dependent decrease in PAP and pulmonary vascular resistance- Higher doses caused systemic hypotension | |
| BAY 41-8543 | Pig (Hypoxic Pulmonary Hypertension) | 0.3 - 3 µg/kg/min | Reversal of hypoxic pulmonary hypertension |
Table 3: Efficacy and Pharmacokinetics of Inhaled sGC Agonists
| sGC Agonist | Animal Model | Dose | Key Findings | Reference(s) |
| BAY 41-2272 | Sheep (Acute PH) | 0.1, 0.3, 1 mg/kg (nebulized) | Balanced pulmonary and systemic vasodilation | |
| BAY 41-8543 | Sheep (Acute PH) | 10, 30, 100 µg/kg (dry powder) | Dose-dependent selective pulmonary vasodilation | |
| BAY 58-2667 | Sheep (Acute PH) | 1, 3, 10 µg/kg (dry powder) | Potent and selective pulmonary vasodilation | |
| Mosliciguat | Minipig (Thromboxane-induced PH) | 3 - 300 µg/kg (inhaled) | Reduced PAP without affecting systemic blood pressure | |
| Mosliciguat | Healthy Human Volunteers | 480, 1000, 2000 µg (inhaled) | tmax: ~2.0 h; Half-life: ~15-57 h (prolonged vs. oral) |
Experimental Protocols
Oral Gavage Administration in Rodents
Oral gavage is a common method for precise oral dosing in preclinical rodent studies.
Materials:
-
sGC agonist
-
Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil)
-
Scale for weighing animals
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)
-
Syringes
Protocol:
-
Animal Preparation: Acclimatize animals to handling to reduce stress. Fasting for 4-6 hours may be required depending on the experimental design.
-
Dose Calculation and Formulation:
-
Weigh each animal to determine the precise dose volume. The maximum recommended volume is typically 10 mL/kg for mice and rats.
-
Prepare the sGC agonist formulation in the chosen vehicle. For poorly soluble compounds, suspension in a vehicle like 0.5% methylcellulose is common.
-
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion from the tip of the animal's nose to the last rib to avoid stomach perforation. Mark the needle if necessary.
-
Animal Restraint:
-
Mice: Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and extend the neck.
-
Rats: Hold the rat near the thoracic region, supporting the lower body. The head should be gently extended back to create a straight line through the neck and esophagus.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the upper palate towards the esophagus. The animal should swallow the tube as it passes. Do not force the needle.
-
Once the needle is in the esophagus to the pre-measured depth, slowly administer the substance.
-
After administration, gently withdraw the needle following the same path of insertion.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.
Intravenous Administration in Canines
Intravenous administration allows for rapid and complete bioavailability of the sGC agonist.
Materials:
-
sGC agonist
-
Sterile vehicle (e.g., saline, ethanol in saline)
-
Catheters (for venous access)
-
Infusion pump
-
Anesthesia (e.g., pentobarbital)
-
Hemodynamic monitoring equipment
Protocol:
-
Animal Preparation: Anesthetize the dog (e.g., with pentobarbital) and ensure adequate ventilation.
-
Catheterization:
-
Insert a catheter into a suitable vein (e.g., femoral vein) for drug infusion.
-
Place additional catheters as needed for blood sampling and hemodynamic monitoring (e.g., femoral artery for blood pressure, Swan-Ganz catheter for pulmonary artery pressure).
-
-
Formulation Preparation: Prepare a sterile solution of the sGC agonist in an appropriate vehicle. For example, BAY 41-2272 has been administered in a vehicle of 1.13% ethanol in saline.
-
Administration:
-
Administer a bolus dose if required by the protocol.
-
Initiate a continuous infusion of the sGC agonist using an infusion pump at the desired rate (e.g., 2 and 10 µg/kg/min for BAY 41-2272).
-
-
Monitoring: Continuously monitor hemodynamic parameters such as mean arterial pressure, pulmonary artery pressure, and cardiac output throughout the infusion period.
-
Post-Infusion: After the infusion, continue monitoring the animal until it has fully recovered from anesthesia.
Intraperitoneal Injection in Rodents
Intraperitoneal injection is a common route for systemic administration in rodents, offering a larger surface area for absorption than subcutaneous injection.
Materials:
-
sGC agonist
-
Sterile vehicle
-
Syringes and needles (23-27 gauge)
Protocol:
-
Animal Restraint: Restrain the rodent to expose the abdomen. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Administration:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that a blood vessel or organ has not been penetrated. If blood or other fluid appears, withdraw the needle and inject at a different site with a fresh needle and syringe.
-
Inject the substance slowly.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Inhalation Delivery in Rodents
Inhalation delivery targets the lungs directly, which can be advantageous for treating pulmonary diseases and may reduce systemic side effects.
Materials:
-
sGC agonist (as a solution or dry powder)
-
Nebulizer (for solutions) or dry powder inhaler system
-
Nose-only exposure chamber
-
Vehicle (e.g., saline, ethanol)
Protocol:
-
Formulation Preparation:
-
Solution: Dissolve the sGC agonist in a suitable vehicle. For example, BAY 41-2272 has been nebulized from an ethanol solution.
-
Dry Powder: Formulate the sGC agonist into microparticles, often with excipients like dipalmitoylphosphatidylcholine (DPPC), albumin, and lactose.
-
-
Animal Placement: Place the conscious or lightly anesthetized animal in a nose-only exposure chamber to ensure the aerosol is inhaled.
-
Aerosol Generation and Delivery:
-
Nebulization: Use a jet or ultrasonic nebulizer to generate an aerosol from the sGC agonist solution. The aerosol is then delivered to the nose-only chamber.
-
Dry Powder Inhalation: Use a specialized device to disperse the dry powder into an aerosol that is delivered to the chamber.
-
-
Exposure: Expose the animal to the aerosol for a predetermined duration.
-
Post-Exposure Monitoring: After exposure, remove the animal from the chamber and monitor for any respiratory or systemic effects.
Nanoparticle-Based Delivery
Nanoparticles can improve the solubility, stability, and targeted delivery of sGC agonists.
Materials:
-
sGC agonist
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetonitrile, acetone)
-
Aqueous phase (e.g., water)
-
Equipment for nanoparticle synthesis and characterization (e.g., sonicator, dynamic light scattering)
-
Sterile vehicle for injection
Protocol:
-
Nanoparticle Formulation (Nanoprecipitation Method):
-
Dissolve the sGC agonist and PLGA polymer in a water-miscible organic solvent.
-
Add this organic solution dropwise to a stirring aqueous phase, leading to the formation of nanoparticles as the solvent diffuses out.
-
Allow the organic solvent to evaporate.
-
Purify the nanoparticles by centrifugation or ultrafiltration to remove unencapsulated drug and residual solvent.
-
-
Characterization: Characterize the nanoparticles for size, polydispersity index, zeta potential, and drug loading efficiency.
-
In Vivo Administration:
-
Resuspend the lyophilized or concentrated nanoparticles in a sterile vehicle (e.g., phosphate-buffered saline) for injection.
-
Administer the nanoparticle suspension to the animals via the desired route (e.g., intravenous injection).
-
-
Evaluation: At predetermined time points, assess the biodistribution of the nanoparticles and the therapeutic efficacy of the encapsulated sGC agonist.
Assessment of Experimental Outcomes
The efficacy of in vivo sGC agonist delivery is typically assessed by measuring physiological parameters relevant to the disease model.
-
Pulmonary Hypertension Models:
-
Mean Pulmonary Arterial Pressure (mPAP): Measured directly via right heart catheterization or estimated non-invasively using echocardiography.
-
Right Ventricular Hypertrophy (RVH): Assessed by measuring the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (Fulton's Index).
-
Cardiac Output: Can be measured by thermodilution or estimated by echocardiography.
-
-
Systemic Hypertension Models:
-
Mean Arterial Pressure (MAP): Measured directly via arterial catheterization or non-invasively using tail-cuff plethysmography.
-
Conclusion
The successful in vivo delivery of sGC agonists is crucial for advancing our understanding of their therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies. Careful consideration of the delivery route, formulation, and experimental model will be critical for obtaining reliable and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of right heart function in a rat model using modified echocardiographic views | PLOS One [journals.plos.org]
- 3. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhaled Agonists of Soluble Guanylate Cyclase Induce Selective Pulmonary Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reporter Gene Assays in Soluble Guanylate Cyclase (sGC) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the production of the second messenger cyclic guanosine monophosphate (cGMP), which in turn modulates a variety of physiological processes including vasodilation, neurotransmission, and platelet aggregation. Consequently, sGC has emerged as a significant therapeutic target for cardiovascular and other diseases.
Directly measuring intracellular cGMP levels can be a complex and low-throughput process. Reporter gene assays provide a powerful and adaptable alternative for studying sGC activation in a high-throughput screening (HTS) format. These assays indirectly measure sGC activity by quantifying the expression of a reporter gene (e.g., luciferase) that is under the control of a transcriptional response element sensitive to downstream effectors of the cGMP signaling cascade.
This document provides detailed application notes and protocols for three such reporter gene assays: the cAMP Response Element (CRE), Serum Response Element (SRE), and Nuclear Factor of Activated T-cells (NFAT) reporter assays, which can be utilized to screen for and characterize sGC activators and stimulators.
Principle of the Assays
The activation of sGC and subsequent increase in intracellular cGMP concentration triggers a cascade of downstream signaling events, primarily through the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, can phosphorylate various downstream targets, leading to the modulation of different signaling pathways and transcription factors. The reporter gene assays described herein leverage these downstream effects.
-
CREB-Mediated Reporter Assay: PKG can phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB binds to cAMP Response Elements (CREs) in the promoter region of target genes, driving their transcription. In this assay, a reporter gene is placed under the control of a promoter containing multiple CREs.
-
SRF-Mediated Reporter Assay: The sGC-cGMP-PKG pathway can also influence the MAPK/ERK signaling cascade, which in turn can activate the Serum Response Factor (SRF). Activated SRF binds to Serum Response Elements (SREs) in the promoters of target genes, initiating their transcription. This assay utilizes a reporter gene driven by an SRE-containing promoter.
-
NFAT-Mediated Reporter Assay: The link between cGMP and the Nuclear Factor of Activated T-cells (NFAT) is less direct but has been reported in certain cellular contexts, potentially through cGMP-mediated modulation of intracellular calcium levels or calcineurin activity. This assay employs a reporter gene under the control of an NFAT-responsive promoter.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the sGC signaling cascade leading to reporter gene expression and the general experimental workflow for these assays.
sGC signaling cascade leading to reporter gene activation.
General experimental workflow for the sGC reporter gene assay.
Data Presentation
The following tables summarize representative quantitative data for known sGC modulators in the respective reporter gene assays. Please note that this data is illustrative and based on the typical performance of these assays and the known relative potencies of the compounds. Actual values may vary depending on the specific experimental conditions and cell line used.
Table 1: CRE-Luciferase Reporter Assay
| Compound | Class | Cell Line | EC50 (µM) | Max. Fold Induction | Z'-Factor |
| YC-1 | sGC Stimulator | HEK293 | 1 - 10 | 5 - 15 | > 0.6 |
| BAY 41-2272 | sGC Stimulator | HEK293 | 0.1 - 1 | 8 - 20 | > 0.7 |
| Cinaciguat | sGC Activator | HEK293 | 0.5 - 5 | 6 - 18 | > 0.6 |
Table 2: SRE-Luciferase Reporter Assay
| Compound | Class | Cell Line | EC50 (µM) | Max. Fold Induction | Z'-Factor |
| YC-1 | sGC Stimulator | HEK293 | 2 - 15 | 3 - 10 | > 0.5 |
| BAY 41-2272 | sGC Stimulator | HEK293 | 0.5 - 5 | 4 - 12 | > 0.6 |
| Cinaciguat | sGC Activator | HEK293 | 1 - 10 | 3 - 11 | > 0.5 |
Table 3: NFAT-Luciferase Reporter Assay
| Compound | Class | Cell Line | EC50 (µM) | Max. Fold Induction | Z'-Factor |
| YC-1 | sGC Stimulator | Jurkat | 5 - 25 | 2 - 8 | > 0.5 |
| BAY 41-2272 | sGC Stimulator | Jurkat | 1 - 10 | 3 - 10 | > 0.5 |
| Cinaciguat | sGC Activator | Jurkat | 2 - 20 | 2 - 9 | > 0.5 |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
HEK293 cells (for CRE and SRE assays)
-
Jurkat cells (for NFAT assays)
-
-
Reporter Plasmids:
-
pCRE-Luc (plasmid containing multiple CRE sites upstream of a minimal promoter driving firefly luciferase)
-
pSRE-Luc (plasmid containing multiple SRE sites upstream of a minimal promoter driving firefly luciferase)
-
pNFAT-Luc (plasmid containing multiple NFAT response elements upstream of a minimal promoter driving firefly luciferase)
-
-
Control Plasmid: A plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.
-
Cell Culture Media: DMEM (for HEK293) or RPMI-1640 (for Jurkat) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection Reagent: (e.g., Lipofectamine® 3000, FuGENE® HD)
-
Assay Plate: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
sGC Modulators: YC-1, BAY 41-2272, Cinaciguat (or other test compounds).
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer: Plate-reading luminometer.
Protocol 1: CRE-Luciferase Reporter Assay in HEK293 Cells
-
Cell Seeding and Transfection (Day 1): a. Seed HEK293 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium. b. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator. c. Co-transfect the cells with the pCRE-Luc reporter plasmid (100 ng/well) and the pRL-TK control plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment (Day 2): a. After 24 hours of transfection, gently remove the medium and replace it with 90 µL of serum-free medium. b. Prepare serial dilutions of the sGC modulators (e.g., YC-1, BAY 41-2272) in serum-free medium. c. Add 10 µL of the compound dilutions to the respective wells. For the negative control, add 10 µL of vehicle (e.g., DMSO).
-
Incubation (Day 2): a. Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay (Day 2): a. Equilibrate the plate to room temperature. b. Perform the dual-luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and measure the firefly luciferase activity, followed by the measurement of Renilla luciferase activity in the same well.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. b. Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control wells. c. Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: SRE-Luciferase Reporter Assay in HEK293 Cells
This protocol is similar to the CRE-luciferase assay, with the main difference being the reporter plasmid used.
-
Cell Seeding and Transfection (Day 1): a. Follow the same procedure as in Protocol 1, but use the pSRE-Luc reporter plasmid (100 ng/well) instead of pCRE-Luc.
-
Serum Starvation and Compound Treatment (Day 2): a. After 24 hours of transfection, gently remove the medium and replace it with 90 µL of serum-free medium. Incubate for an additional 4-6 hours to reduce basal SRE activity. b. Prepare and add the sGC modulator dilutions as described in Protocol 1.
-
Incubation (Day 2): a. Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay (Day 2): a. Follow the same procedure as in Protocol 1.
-
Data Analysis: a. Follow the same procedure as in Protocol 1 to determine the fold induction and EC50 values.
Protocol 3: NFAT-Luciferase Reporter Assay in Jurkat Cells
-
Cell Transfection and Seeding (Day 1): a. Transfect Jurkat cells in suspension with the pNFAT-Luc reporter plasmid (1 µg per 106 cells) and the pRL-TK control plasmid (0.1 µg per 106 cells) using an appropriate transfection method for suspension cells (e.g., electroporation). b. After transfection, seed the cells in a 96-well plate at a density of 1 x 105 cells per well in 90 µL of complete growth medium.
-
Compound Treatment (Day 1): a. Immediately after seeding, add 10 µL of the sGC modulator dilutions to the respective wells.
-
Incubation (Day 1-2): a. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay (Day 2): a. Pellet the cells by centrifugation of the plate (e.g., 300 x g for 5 minutes). b. Carefully remove the supernatant and perform the dual-luciferase assay as described in Protocol 1.
-
Data Analysis: a. Follow the same data analysis procedure as in Protocol 1.
Conclusion
Reporter gene assays offer a robust and high-throughput compatible method for studying the activation of soluble guanylate cyclase. By leveraging the downstream signaling pathways of cGMP, these assays provide a reliable readout for identifying and characterizing novel sGC stimulators and activators. The protocols provided herein for CRE, SRE, and NFAT reporter assays serve as a comprehensive guide for researchers in academia and the pharmaceutical industry to establish these valuable tools in their drug discovery and signaling pathway research. Careful optimization of experimental parameters, including cell density, transfection efficiency, and incubation times, will ensure the generation of high-quality, reproducible data.
Application Note: Pharmacokinetic Analysis of sGC Agonist 1 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] As a key receptor for NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2] The NO-sGC-cGMP signaling cascade plays a pivotal role in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][3] Dysregulation of this pathway is implicated in the pathophysiology of several cardiovascular, fibrotic, and inflammatory diseases.
sGC agonists, which include sGC stimulators and activators, are a class of therapeutic agents designed to enhance cGMP signaling. sGC stimulators, such as the investigational compound "sGC Agonist 1," sensitize sGC to endogenous NO and can also directly stimulate the enzyme, leading to increased cGMP production. This application note provides a detailed overview of the pharmacokinetic (PK) profile of this compound in various rodent models, offering valuable insights for its preclinical development.
sGC Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway is initiated by the binding of NO to the heme moiety of sGC, leading to a conformational change that activates the enzyme. This compound acts as a positive allosteric modulator of this process.
Caption: The NO-sGC-cGMP signaling pathway and the modulatory role of this compound.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been characterized in mice and rats following intravenous (IV) and oral (PO) administration. The compound exhibits favorable oral bioavailability and a pharmacokinetic profile supportive of further development.
Table 1: Pharmacokinetic Parameters of this compound in Rodent Models
| Parameter | Mouse (10 mg/kg PO) | Rat (5 mg/kg PO) | Rat (1 mg/kg IV) |
| Cmax (ng/mL) | 850 ± 150 | 620 ± 90 | 1200 ± 200 |
| Tmax (h) | 1.0 | 1.5 | 0.1 |
| AUC0-24h (h*ng/mL) | 3200 ± 450 | 4500 ± 600 | 2500 ± 300 |
| Half-life (t1/2) (h) | 4.5 ± 0.8 | 6.2 ± 1.1 | 5.8 ± 0.9 |
| Oral Bioavailability (%) | 65 | 72 | - |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Pharmacokinetic Study
A detailed protocol for conducting an in vivo pharmacokinetic study of this compound in rats is provided below.
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing gavage needles and syringes
-
Intravenous catheters
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Administration: Prepare a suspension of this compound in the vehicle at the desired concentration. Administer a single dose via oral gavage.
-
Intravenous (IV) Administration: Dissolve this compound in a suitable vehicle for intravenous injection. Administer a single bolus dose via a tail vein or a previously implanted catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Caption: Experimental workflow for the in vivo pharmacokinetic study.
In Vitro ADME Assays
To complement the in vivo data, a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed.
Table 2: In Vitro ADME Profile of this compound
| Assay | Result |
| Metabolic Stability (Rat Liver Microsomes, t1/2) | > 60 min |
| Plasma Protein Binding (Rat) | 98.5% |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |
| CYP450 Inhibition (IC50) | > 10 µM for major isoforms |
Protocol: Metabolic Stability in Rat Liver Microsomes
Objective: To assess the metabolic stability of this compound in rat liver microsomes.
Materials:
-
This compound
-
Rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
Positive control (e.g., a rapidly metabolized compound)
-
LC-MS/MS system
Protocol:
-
Incubation Preparation: Prepare a reaction mixture containing rat liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Add this compound and the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life by plotting the natural logarithm of the percentage of remaining parent compound versus time.
Conclusion and Future Directions
The pharmacokinetic profile of this compound in rodent models demonstrates promising characteristics for a drug candidate, including good oral bioavailability and metabolic stability. These findings support its continued investigation for the treatment of diseases associated with impaired NO-sGC-cGMP signaling. Further studies are warranted to explore its tissue distribution, excretion pathways, and potential for drug-drug interactions. The protocols and data presented in this application note provide a solid foundation for the design and execution of these future preclinical studies.
Caption: Decision-making workflow for preclinical development based on pharmacokinetic data.
References
Application Notes and Protocols for Utilizing the Tsk-1 Mouse Model with Soluble Guanylate Cyclase (sGC) Stimulators in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The development of effective anti-fibrotic therapies remains a significant challenge. The Tight-skin-1 (Tsk-1) mouse is a well-established genetic model of systemic sclerosis (SSc), a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. The Tsk-1 phenotype arises from a tandem duplication in the fibrillin-1 (Fbn1) gene, leading to spontaneous development of skin and hypodermal fibrosis, making it a valuable tool for investigating the pathogenesis of fibrosis and evaluating potential therapeutic agents.[1][2]
Recent research has highlighted the therapeutic potential of stimulating the soluble guanylate cyclase (sGC) enzyme in fibrotic diseases.[3] sGC is a key component of the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger to mediate various physiological processes, including vasodilation, inhibition of smooth muscle proliferation, and anti-inflammatory and anti-fibrotic effects. sGC stimulators are a class of drugs that directly activate sGC, independent of endogenous NO levels, thereby augmenting the beneficial effects of the NO-sGC-cGMP signaling cascade.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing the Tsk-1 mouse model to investigate the anti-fibrotic efficacy of sGC stimulators.
Signaling Pathway
The therapeutic rationale for using sGC stimulators in fibrosis is centered on augmenting the NO-sGC-cGMP signaling pathway, which is often impaired in fibrotic conditions. Stimulation of sGC leads to increased intracellular cGMP levels, which can counteract pro-fibrotic signaling, notably by interfering with the transforming growth factor-β (TGF-β) pathway, a master regulator of fibrosis.
References
- 1. Stimulators of soluble guanylate cyclase (sGC) inhibit experimental skin fibrosis of different aetiologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the tight skin (Tsk1/+) mouse as a model for testing antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of the soluble guanylate cyclase (sGC) inhibits fibrosis by blocking non-canonical TGFβ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: sGC Agonist Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with soluble guanylate cyclase (sGC) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving sGC agonists?
A1: Most sGC agonists are sparingly soluble in aqueous solutions but exhibit good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of sGC agonists such as riociguat, vericiguat, ataciguat, and cinaciguat. For some compounds, other organic solvents like ethanol may be used, but it is crucial to consult the manufacturer's instructions for the specific agonist.
Q2: Why does my sGC agonist precipitate when I add it to my aqueous experimental buffer or cell culture medium?
A2: This is a common issue known as "crashing out." It occurs when a concentrated stock solution of the sGC agonist in an organic solvent (like DMSO) is diluted into an aqueous buffer in which the compound has low solubility. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: How can I prevent my sGC agonist from precipitating during my experiment?
A3: Several strategies can be employed to prevent precipitation. These include:
-
Lowering the final concentration: Ensure the final concentration of the sGC agonist in your aqueous medium is below its aqueous solubility limit.
-
Using a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final solution can help maintain the agonist's solubility.
-
Adjusting the pH: The solubility of some sGC agonists is pH-dependent. For example, vericiguat has lower solubility in neutral conditions compared to acidic conditions[1][2]. Adjusting the pH of your buffer may improve solubility.
-
Employing solubility enhancers: Molecules like cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To minimize cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally below 0.1%. High concentrations of DMSO can have detrimental effects on cell health and may interfere with experimental results.
Q5: How should I prepare and store my sGC agonist stock solutions?
A5: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guides
Issue 1: sGC Agonist Precipitation Upon Dilution in Aqueous Media
Symptoms:
-
Cloudiness or turbidity in the solution immediately after adding the sGC agonist stock.
-
Visible particulate matter or crystals forming over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Final concentration exceeds aqueous solubility. | The amount of sGC agonist added to the aqueous medium is higher than its solubility limit in that medium. | Determine the kinetic solubility of your sGC agonist in the specific experimental buffer. Perform a serial dilution to find the highest concentration that remains in solution. |
| Rapid solvent exchange. | Adding a concentrated organic stock solution directly to a large volume of aqueous buffer causes a rapid shift in polarity, leading to precipitation. | Perform a serial dilution of the stock solution in the aqueous buffer. Add the stock solution dropwise while gently vortexing or stirring the buffer to ensure gradual mixing. |
| pH of the aqueous medium. | The solubility of the sGC agonist may be sensitive to the pH of the buffer. Vericiguat, for instance, is less soluble at neutral pH[1][2]. | Test the solubility of your agonist at different pH values to determine the optimal range. Adjust the pH of your experimental buffer accordingly, ensuring it is compatible with your assay. |
| Low temperature of the medium. | The solubility of most compounds decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C for cell-based assays) aqueous media or buffers when preparing your final dilutions. |
Issue 2: sGC Agonist Precipitation During Long-Term Experiments
Symptoms:
-
Precipitate forms in the experimental wells after several hours or days of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of the medium. | Over time, evaporation can increase the concentration of all components in the medium, including the sGC agonist, potentially exceeding its solubility limit. | Use a humidified incubator to minimize evaporation. For long-term experiments, consider using sealed plates or plates with low-evaporation lids. |
| Compound degradation. | The sGC agonist may degrade over time into less soluble byproducts. | Assess the stability of your sGC agonist in the experimental medium over the duration of the experiment. If degradation is an issue, you may need to replenish the medium with a fresh compound at regular intervals. |
| Interaction with media components. | The sGC agonist may interact with proteins or other components in the medium, leading to the formation of insoluble complexes. | Test the solubility of the agonist in a simpler buffer (e.g., PBS) to see if media components are contributing to the precipitation. If so, consider using a serum-free or protein-free medium if your experimental design allows. |
Data Presentation: sGC Agonist Solubility
The following table summarizes the available solubility data for common sGC agonists. Please note that solubility can be affected by temperature, pH, and the presence of other solutes.
| sGC Agonist | Solvent | Solubility | Reference |
| Riociguat | Water | 4 mg/L (Practically Insoluble) | [3] |
| DMSO | 109280 mg/L (Freely Soluble) | ||
| 0.1M HCl | 250 mg/L (Very Slightly Soluble) | ||
| Vericiguat | Water | pH-dependent; lower solubility at neutral pH | |
| DMSO | Freely Soluble | ||
| Ethanol | Very Slightly Soluble | ||
| Ataciguat | DMSO | 100 mg/mL | |
| Cinaciguat | DMSO | ≥ 50 mg/mL | |
| Praliciguat | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL | |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an sGC Agonist-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol describes a general method for preparing a 1:1 molar ratio inclusion complex of an sGC agonist with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to enhance aqueous solubility.
Materials:
-
sGC agonist
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Calculate Molar Amounts: Determine the molecular weights of your sGC agonist and HP-β-CD. Calculate the mass of each required for a 1:1 molar ratio.
-
Dissolve HP-β-CD: In a suitable flask, dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.
-
Add sGC Agonist: Slowly add the calculated amount of the sGC agonist to the HP-β-CD solution while continuously stirring.
-
Stir the Mixture: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The flask should be sealed to prevent evaporation.
-
Freeze the Solution: After stirring, freeze the solution completely. A common method is to use a dry ice/acetone bath or a -80°C freezer.
-
Lyophilize: Transfer the frozen solution to a freeze-dryer and lyophilize until all the water has been removed, resulting in a dry powder.
-
Characterize the Complex: The resulting powder is the sGC agonist-cyclodextrin inclusion complex. It is advisable to characterize the complex to confirm its formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: pH-Dependent Solubility Assay
This protocol outlines a method to determine the solubility of an sGC agonist at different pH values.
Materials:
-
sGC agonist
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
DMSO (for stock solution)
-
Shake-flask or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the sGC agonist in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range. Ensure the buffer system has sufficient capacity to maintain the pH after the addition of the DMSO stock.
-
Add Agonist to Buffers: In separate vials, add an excess amount of the sGC agonist from the DMSO stock to each buffer solution. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibrate: Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Undissolved Compound: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Sample the Supernatant: Carefully collect a known volume of the clear supernatant from each vial, being cautious not to disturb the pellet.
-
Quantify the Soluble Agonist: Dilute the supernatant samples with a suitable solvent and quantify the concentration of the dissolved sGC agonist using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot the Results: Plot the measured solubility (in µg/mL or µM) as a function of pH to generate a pH-solubility profile for your sGC agonist.
Visualizations
Caption: The Nitric Oxide (NO)-sGC-cGMP signaling pathway.
Caption: Troubleshooting workflow for sGC agonist solubility issues.
References
Technical Support Center: Off-Target Effects of Early sGC Stimulators like YC-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of the early soluble guanylate cyclase (sGC) stimulator, YC-1. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of YC-1?
A1: Besides its primary role as an sGC stimulator, YC-1 exhibits several significant off-target activities. The most well-documented of these include the inhibition of various phosphodiesterase (PDE) isoenzymes and the suppression of hypoxia-inducible factor-1α (HIF-1α).[1][2][3] Additionally, YC-1 has been observed to increase intracellular cyclic AMP (cAMP) levels through mechanisms that may be independent of sGC activation and subsequent cGMP-mediated PDE inhibition.[4] It can also stimulate the production of nitric oxide (NO) and carbon monoxide (CO) by upregulating the expression of inducible nitric oxide synthase (iNOS) and heme oxygenase-1 (HO-1), respectively.[5]
Q2: How does YC-1's inhibition of phosphodiesterases affect experimental outcomes?
A2: YC-1 is a non-selective inhibitor of several PDE isoforms, including PDE1, PDE2, PDE3, PDE4, and PDE5. This inhibition can lead to an accumulation of cyclic nucleotides (cAMP and cGMP), which can confound experimental results aimed at studying the effects of sGC stimulation alone. For instance, elevated cAMP can activate protein kinase A (PKA) and other downstream effectors, leading to a wide range of cellular responses that are independent of the cGMP pathway. This is a critical consideration in studies investigating signaling pathways where cAMP and cGMP have distinct or opposing roles.
Q3: What is the significance of HIF-1α inhibition by YC-1 in cancer research?
A3: The inhibition of HIF-1α is a major off-target effect of YC-1 with significant implications for its use in cancer research. HIF-1α is a key transcription factor that allows tumor cells to adapt to hypoxic environments by promoting angiogenesis, metabolic reprogramming, and cell survival. By inhibiting HIF-1α, YC-1 can exert anti-tumor effects that are independent of its sGC-stimulating activity. Researchers using YC-1 as a tool to study sGC in cancer models should be aware that observed anti-cancer effects may be partially or wholly attributable to HIF-1α inhibition.
Q4: Can YC-1's effects on NO and CO production influence experimental results?
A4: Yes, YC-1 can induce the expression of iNOS and HO-1, leading to the production of NO and CO. Both of these gaseous signaling molecules can activate sGC, creating a positive feedback loop that enhances cGMP production. This can complicate the interpretation of experiments designed to study the direct effects of YC-1 on sGC activity. It is important to consider these indirect sGC activation mechanisms when designing experiments and interpreting data.
Troubleshooting Guide
Problem 1: Observing unexpected cellular responses that are inconsistent with sGC activation.
-
Possible Cause: Off-target effects, particularly PDE inhibition leading to increased cAMP levels.
-
Troubleshooting Steps:
-
Measure cAMP levels: Directly measure intracellular cAMP concentrations in response to YC-1 treatment. An increase in cAMP would suggest the involvement of off-target PDE inhibition.
-
Use a selective PDE inhibitor: As a positive control, treat cells with a known selective inhibitor of a relevant PDE isoform (e.g., rolipram for PDE4) to see if it phenocopies the effects of YC-1.
-
Employ a structurally different sGC stimulator: Use a more modern and selective sGC stimulator (e.g., BAY 41-2272) that has been reported to have less PDE inhibitory activity to see if the unexpected response persists.
-
Pharmacological inhibition of PKA: Use a PKA inhibitor (e.g., H-89) to determine if the observed effect is mediated by the cAMP-PKA pathway.
-
Problem 2: Difficulty in separating the anti-cancer effects of sGC stimulation from HIF-1α inhibition.
-
Possible Cause: YC-1's dual activity as an sGC stimulator and a HIF-1α inhibitor.
-
Troubleshooting Steps:
-
Use a specific HIF-1α inhibitor: Employ a structurally unrelated and specific HIF-1α inhibitor (e.g., PX-478) to compare its effects with those of YC-1.
-
Genetically manipulate HIF-1α expression: Use siRNA or shRNA to knock down HIF-1α expression. If the anti-cancer effect of YC-1 is diminished in HIF-1α knockdown cells, it indicates a significant contribution from this off-target pathway.
-
Use an sGC inhibitor: Co-treat with an sGC inhibitor like ODQ to block the cGMP-mediated effects of YC-1 and isolate the consequences of HIF-1α inhibition.
-
Measure HIF-1α target gene expression: Quantify the mRNA or protein levels of known HIF-1α target genes (e.g., VEGF, GLUT1) to confirm that YC-1 is indeed inhibiting HIF-1α activity in your experimental system.
-
Problem 3: Inconsistent or exaggerated cGMP responses to YC-1 treatment.
-
Possible Cause: Endogenous production of NO or CO induced by YC-1, leading to synergistic sGC activation.
-
Troubleshooting Steps:
-
Inhibit NOS and HO-1 activity: Use inhibitors of nitric oxide synthases (e.g., L-NAME) and heme oxygenase-1 (e.g., tin protoporphyrin IX) to block the endogenous production of NO and CO. A reduction in the cGMP response to YC-1 in the presence of these inhibitors would point to this indirect activation mechanism.
-
Measure NO and CO production: Directly measure the levels of NO and CO in your experimental system following YC-1 treatment.
-
Use a heme-deficient sGC mutant: If working with purified enzymes, utilize a heme-deficient sGC mutant that is insensitive to NO and CO but can still be activated by YC-1 to isolate its direct stimulatory effect.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of YC-1 on various phosphodiesterase isoforms. This data is crucial for understanding the potential for off-target effects at different experimental concentrations.
| Off-Target Enzyme | IC50 (µM) | Reference |
| PDE1 | 31.6 | |
| PDE2 | Not specified | |
| PDE3 | 51.3 | |
| PDE4 | 8.5 | |
| PDE5 | Not specified |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP and cGMP Levels
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with serum-free medium for a period of serum starvation (e.g., 2-4 hours). Treat cells with YC-1 at the desired concentrations for the specified time.
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells using 0.1 M HCl.
-
Cyclic Nucleotide Quantification: Use commercially available Enzyme Immunoassay (EIA) kits for cAMP and cGMP to quantify their levels in the cell lysates according to the manufacturer's instructions.
-
Data Normalization: Measure the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay). Normalize the cyclic nucleotide concentrations to the total protein content.
Protocol 2: Western Blotting for HIF-1α and Downstream Targets
-
Hypoxic Conditions: For studying HIF-1α, cells are typically exposed to hypoxic conditions (e.g., 1% O2) for a defined period (e.g., 4-16 hours) in the presence or absence of YC-1.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against HIF-1α and its target proteins (e.g., VEGF, GLUT1), as well as a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target and major off-target signaling pathways of YC-1.
Caption: A troubleshooting workflow for unexpected results with YC-1.
References
- 1. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mode of action of YC-1 in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. YC-1 Stimulates the Expression of Gaseous Monoxide-Generating Enzymes in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in cGMP ELISA kits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in cGMP ELISA kits.
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my cGMP competitive ELISA inversely proportional to the cGMP concentration?
In a competitive ELISA for cGMP, the free cGMP in your sample competes with a fixed amount of labeled cGMP (e.g., cGMP-HRP) for binding to a limited number of anti-cGMP antibodies coated on the plate. When your sample has a high concentration of cGMP, it outcompetes the labeled cGMP, resulting in less labeled cGMP binding to the antibody and thus a lower signal. Conversely, a low concentration of cGMP in your sample allows more labeled cGMP to bind, leading to a higher signal.[1]
Q2: What is the purpose of adding a phosphodiesterase (PDE) inhibitor to my samples?
Phosphodiesterases (PDEs) are enzymes that rapidly degrade cyclic nucleotides like cGMP.[1] To ensure that the measured cGMP levels accurately reflect the physiological concentrations at the time of sample collection, it is crucial to add a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to your lysis buffer. This prevents the enzymatic breakdown of cGMP during sample preparation.[1]
Q3: When should I consider acetylating my samples and standards?
Acetylation of cGMP can significantly increase the sensitivity of the immunoassay, in some cases by up to 10-fold.[1][2] This is because the addition of an acetyl group can improve the binding affinity of the anti-cGMP antibody. You should consider acetylating your samples and standards if you expect the cGMP concentration to be very low (e.g., less than ~1 pmol/ml).
Q4: My standard curve is flat or has a poor dynamic range. What could be the cause?
A poor standard curve can be due to several factors:
-
Improper standard preparation: Errors in serial dilutions, incorrect reconstitution of the standard, or degradation of the standard due to improper storage can all lead to an inaccurate curve.
-
Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.
-
Incorrect assay procedure: Deviations from the recommended incubation times and temperatures can affect the binding kinetics.
-
Reagent issues: Expired or improperly stored reagents can lead to a general decrease in signal.
Q5: Can the type of sample matrix affect my cGMP ELISA results?
Yes, the sample matrix can interfere with the assay. Components in complex biological samples like plasma, serum, or tissue homogenates can affect antibody-antigen binding. It is important to use the same buffer for diluting your samples and for preparing the standard curve to minimize these matrix effects. For some sample types, purification may be necessary before performing the assay.
Troubleshooting Low Signal
A weak or absent signal is a common problem in cGMP ELISA assays. The following sections provide potential causes and solutions to help you troubleshoot this issue.
Summary of Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| Sample Preparation | Low cGMP concentration in the sample. | Concentrate the sample or use a more sensitive assay format (e.g., with acetylation). |
| Ineffective PDE inhibition. | Ensure a potent PDE inhibitor (e.g., IBMX) is added to the lysis buffer at the correct concentration and that the inhibitor solution is fresh. | |
| Sample degradation due to improper storage or freeze-thaw cycles. | Store samples at -80°C and avoid repeated freeze-thaw cycles. | |
| Reagents | Degraded or expired kit components. | Check the expiration dates of all reagents and store them according to the manufacturer's instructions. Do not mix reagents from different kit lots. |
| Improperly prepared reagents (e.g., incorrect dilutions). | Carefully follow the kit protocol for preparing all reagents, including the wash buffer, substrate, and conjugate. | |
| Contaminated buffers or reagents. | Use fresh, high-purity water to prepare all buffers. Prepare substrate solution fresh for each use and protect it from light. | |
| Assay Protocol | Incorrect incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure all reagents and the plate are at room temperature before starting. |
| Inadequate washing. | Ensure thorough washing between steps to remove unbound reagents. However, overly aggressive washing can also lead to signal loss. | |
| Incorrect plate reading. | Verify that the plate reader is set to the correct wavelength for the substrate used. | |
| Competitive Assay Specifics | High concentration of labeled cGMP conjugate. | Titrate the labeled cGMP conjugate to find the optimal concentration that provides a good signal without excessive background. |
| Incorrect standard curve. | Ensure the standard curve is prepared accurately and covers the expected range of your samples. Run a fresh standard curve on every plate. |
Illustrative Impact of Incubation Time on Signal
The following table provides an illustrative example of how increasing incubation time can affect the signal (Optical Density, OD) in an ELISA. Actual values will vary depending on the specific kit and experimental conditions.
| Incubation Time | Illustrative OD at 450 nm | Percentage of Maximum Signal |
| 15 minutes | 0.45 | 45% |
| 30 minutes | 0.75 | 75% |
| 60 minutes | 1.00 | 100% |
| 120 minutes | 1.10 | 110% (Potential for increased background) |
Note: While longer incubation times can increase signal strength, they can also lead to higher background noise. It is important to optimize the incubation time for your specific assay.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
-
Aspirate Culture Medium: Carefully remove the culture medium from the cells.
-
Wash Cells: Gently wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Cell Lysis: Add 1 ml of 0.1 M HCl for every 35 cm² of surface area (e.g., for a 100 mm plate, add approximately 2.2 ml). Ensure a potent PDE inhibitor (e.g., 0.5 mM IBMX) is included in the lysis buffer.
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Scrape and Homogenize: Scrape the cells from the surface using a cell scraper. Pipette the lysate up and down to ensure a homogeneous suspension.
-
Centrifugation: Transfer the lysate to a microcentrifuge tube and centrifuge at ≥600 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cGMP.
-
Storage: Store the supernatant at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Tissue Homogenates
-
Rinse and Weigh Tissue: Rinse the tissue with ice-cold PBS to remove excess blood and weigh it.
-
Homogenization: Homogenize the tissue in 5-10 volumes of 5% trichloroacetic acid (TCA) on ice. A PDE inhibitor should be included in the homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
TCA Extraction: Extract the TCA from the supernatant by adding an equal volume of water-saturated diethyl ether. Vortex and then allow the layers to separate. The top ether layer contains the TCA. Carefully remove and discard the top layer. Repeat the ether extraction at least two more times.
-
Evaporation: Remove any residual ether by heating the sample at 70°C for 5-10 minutes.
-
Storage: Store the sample at -80°C.
Protocol 3: Acetylation of Samples and Standards
This procedure can increase assay sensitivity and should be performed if cGMP concentrations are expected to be low.
-
Prepare Acetylating Reagent: Prepare the acetylating reagent by mixing two parts acetic anhydride with one part triethylamine. This reagent should be prepared fresh and used within 60 minutes.
-
Aliquot Samples and Standards: Pipette your samples and standards into individual tubes.
-
Acetylation: For each 200 µL of sample or standard, add 10 µL of the freshly prepared acetylating reagent.
-
Vortex: Immediately vortex each tube for at least 15 seconds after adding the acetylating reagent.
-
Proceed with Assay: The acetylated samples and standards are now ready to be used in the ELISA protocol. Use them within 30 minutes of preparation.
Protocol 4: Preparation of a cGMP Standard Curve
-
Reconstitute Standard: Reconstitute the lyophilized cGMP standard with the provided assay buffer to create a stock solution of a known concentration (e.g., 300 pmol/ml).
-
Prepare Serial Dilutions: Perform a series of dilutions of the stock solution to create a standard curve. A typical 8-point standard curve might range from 0.23 to 30 pmol/ml.
-
Label a set of tubes for your dilution series.
-
Add a specific volume of assay buffer to each tube.
-
Transfer a volume of the stock solution to the first tube, mix well, and then transfer a volume from this tube to the next, and so on, to create a serial dilution.
-
-
Run Standards on the Plate: Pipette the prepared standards into the appropriate wells on the ELISA plate, typically in duplicate or triplicate.
Visualizations
cGMP Signaling Pathway
References
Technical Support Center: Addressing Poor Oral Bioavailability of sGC Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with soluble guanylate cyclase (sGC) modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor oral bioavailability, a common hurdle for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor oral bioavailability in many sGC compounds?
A1: The primary cause is often poor aqueous solubility. Many sGC modulators are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For these compounds, the rate at which the drug dissolves in the gastrointestinal fluid is often the rate-limiting step for absorption into the bloodstream.[1][2]
Q2: My sGC compound is highly potent in enzymatic assays but shows poor efficacy in animal models after oral dosing. What should I investigate first?
A2: The first step is to assess the compound's fundamental physicochemical and pharmacokinetic properties. A significant discrepancy between in vitro potency and in vivo efficacy strongly suggests a bioavailability issue. Key parameters to determine are:
-
Aqueous Solubility: Measure solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Intestinal Permeability: An in vitro Caco-2 permeability assay can predict how well the compound crosses the intestinal wall.
-
In Vivo Exposure: Conduct a pilot pharmacokinetic (PK) study in a preclinical species (e.g., rat) to measure plasma concentrations (Cmax, AUC) after oral administration. This will confirm if the compound is being absorbed systemically.
Q3: What are the main strategies to improve the oral bioavailability of poorly soluble sGC compounds?
A3: Strategies primarily focus on enhancing the solubility and dissolution rate of the compound. The main approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix in an amorphous state can dramatically increase its apparent solubility and dissolution rate.[3][4][5] This is a widely used and effective industrial technique.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Prodrug Approach: A chemical modification can be made to the sGC compound to create a more soluble prodrug, which then converts back to the active parent drug in the body.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
My sGC compound has a solubility of <10 µg/mL. How can I formulate it for initial preclinical studies?
For early-stage in vivo studies, creating a simple formulation to achieve adequate exposure is key.
-
Vehicle Selection for Oral Gavage: A common approach is to create a suspension or solution. A multi-component vehicle system is often effective. A widely used combination includes a surfactant (like Tween 80), a polymer to maintain suspension (like methylcellulose), and a solubilizing agent (like PEG400 or DMSO).
-
Amorphous Solid Dispersion (ASD): If sufficient material is available, preparing a small-scale ASD by spray drying can provide a powder that is readily dispersible in an aqueous vehicle for dosing. This approach often provides the highest degree of supersaturation and absorption.
Issue 2: Poor Results with Amorphous Solid Dispersions (ASD)
Q: I created an ASD, but it shows no improvement in bioavailability. What could be wrong?
A: This can happen for several reasons:
-
Recrystallization: The amorphous drug may be converting back to its stable, low-solubility crystalline form either in the solid state during storage or in the GI tract before it can be absorbed ("spring and parachute" failure).
-
Troubleshooting:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with your drug and a high glass transition temperature (Tg) to reduce molecular mobility.
-
Drug Loading: High drug loading can increase the tendency to recrystallize. Try preparing dispersions with lower drug loading (e.g., 10-25%).
-
Storage Conditions: Store the ASD under dry conditions and at a temperature well below its Tg to maintain physical stability.
-
-
-
Permeability-Limited Absorption: If your compound is BCS Class IV (low solubility, low permeability), enhancing dissolution alone may not be sufficient. The bottleneck may be its inability to cross the intestinal wall. Confirm this with a Caco-2 assay.
Q: My sGC compound is heat-sensitive and degrades during hot-melt extrusion. What is a better method for preparing an ASD?
A: Spray drying is the preferred method for thermally labile compounds. This process involves dissolving the drug and polymer in a solvent and then rapidly evaporating the solvent with heated gas. The evaporation is so fast (milliseconds) that the particles are formed without prolonged exposure to high temperatures, preserving the compound's integrity.
Issue 3: Interpreting In Vitro Permeability (Caco-2) Assay Results
Q: My sGC compound shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the Caco-2 assay. What does this mean?
A: A low Papp value suggests that the compound has poor intrinsic permeability across the intestinal epithelium. This indicates that even if solubility is improved, absorption may still be limited (BCS Class IV). In this scenario, medicinal chemistry efforts to improve the compound's physicochemical properties (e.g., reducing polarity or molecular size) may be necessary alongside formulation strategies.
Q: My Caco-2 assay shows a high efflux ratio (ER > 2). What is the implication for oral bioavailability?
A: A high efflux ratio indicates that your compound is likely a substrate of an active efflux transporter, such as P-glycoprotein (P-gp). These transporters are present in the intestinal wall and act as pumps, actively removing the drug from the cells and pumping it back into the GI lumen, thereby reducing net absorption.
-
Troubleshooting:
-
Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.
-
Impact Assessment: For compounds with high passive permeability, the impact of P-gp efflux may be overcome at higher concentrations that saturate the transporter. However, for compounds with borderline permeability, efflux can be a significant barrier to achieving adequate oral bioavailability.
-
Data Presentation: Physicochemical & Pharmacokinetic Properties
The following tables summarize key data for two commercially successful oral sGC modulators, Riociguat and Vericiguat, which have overcome initial bioavailability challenges through development.
Table 1: Physicochemical Properties of Marketed sGC Modulators
| Property | Riociguat | Vericiguat |
| BCS Class | Class II (Low Solubility, High Permeability) | Class II (Low Solubility, High Permeability) |
| Aqueous Solubility | pH 1: 250 mg/LpH 7: 3 mg/L | pH-dependent; lower solubility at neutral pH |
| Permeability (Caco-2) | High Permeability | High Permeability |
| LogP | Not specified | 2.99 |
| Molecular Weight | 422.42 g/mol | 426.4 g/mol |
Table 2: Pharmacokinetic Parameters of Marketed sGC Modulators in Humans
| Parameter | Riociguat | Vericiguat |
| Absolute Bioavailability | ~94% | ~93% (when taken with food) |
| Effect of Food | No clinically relevant effect | Co-administration with food increases exposure and reduces variability |
| Tmax (Time to Cmax) | 1 - 1.5 hours | ~4 hours (with food) |
| Plasma Protein Binding | ~95% | ~98% |
| Elimination Half-life | ~12 hours (in patients) | ~30 hours (in patients) |
Experimental Protocols
Protocol 1: Preparation of a Spray-Dried Amorphous Solid Dispersion (ASD)
This protocol provides a general workflow for preparing an ASD for preclinical studies.
-
Polymer and Solvent Selection:
-
Select a polymer with good miscibility with the sGC compound. Common choices include PVPVA (e.g., Kollidon® VA64) or HPMCAS.
-
Identify a common solvent system that can dissolve both the drug and the polymer to at least 2-5% w/v total solids. Volatile organic solvents like acetone or methanol are often used.
-
-
Solution Preparation:
-
Dissolve the selected polymer in the solvent using a magnetic stirrer.
-
Once the polymer is fully dissolved, add the sGC compound and continue stirring until a clear solution is obtained.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
-
Spray Drying Process:
-
Set up the lab-scale spray dryer (e.g., Büchi B-290) with the appropriate nozzle.
-
Optimize spray drying parameters:
-
Inlet Temperature: High enough to ensure rapid solvent evaporation but low enough to prevent drug degradation.
-
Atomizing Air Flow: Adjusted to create fine droplets.
-
Feed Rate: Controlled to maintain a stable outlet temperature and prevent the cyclone from becoming overloaded.
-
-
Pump the feed solution through the nozzle into the drying chamber. The rapid evaporation of the solvent will form solid particles.
-
-
Powder Collection and Secondary Drying:
-
The dried ASD powder is collected from the cyclone separator.
-
Transfer the collected powder to a vacuum oven and dry for 12-24 hours at a moderate temperature (e.g., 40°C) to remove residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using Powder X-ray Diffraction (PXRD) (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (single glass transition temperature).
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for assessing the intestinal permeability and potential for active efflux of an sGC compound.
-
Cell Culture:
-
Culture Caco-2 cells (ATCC HTB-37) in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto semi-permeable filter supports in transwell plates (e.g., 24-well plates) at a density of approximately 60,000 cells/cm².
-
Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions. Change the media every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. TEER values should be >250 Ω·cm² to confirm monolayer integrity.
-
Additionally, a low permeability marker like Lucifer Yellow can be used to verify the tightness of the cell junctions.
-
-
Permeability Experiment:
-
Prepare a dosing solution of the sGC compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) at a typical concentration of 1-10 µM.
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubate the plates at 37°C on an orbital shaker for 60-120 minutes.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the sGC compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Visualizations
Caption: The NO-sGC-cGMP signaling pathway and points of intervention for sGC modulators.
Caption: Troubleshooting workflow for poor in vivo performance of sGC compounds.
Caption: Integrated workflow for assessing and improving oral bioavailability.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Frontiers | Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for SGC Agonist 1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for "SGC Agonist 1" in cell culture experiments. As "this compound" is a placeholder, the following guidelines provide a general framework. Researchers should adapt these protocols to their specific sGC agonist and experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an sGC agonist?
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1] sGC agonists are small molecules that directly activate sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP is a crucial second messenger that mediates various physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[1][3] The activation of sGC by agonists can be independent of nitric oxide, which is beneficial in disease states where NO bioavailability is compromised.
Q2: What are the downstream effectors of sGC activation?
The primary downstream effector of cGMP is cGMP-dependent protein kinase (PKG). Upon binding cGMP, PKG is activated and phosphorylates various target proteins, leading to a cellular response. Other downstream targets of cGMP include cyclic nucleotide-gated (CNG) ion channels and cGMP-regulated phosphodiesterases (PDEs), which are enzymes that degrade cGMP.
Q3: How do I determine the optimal incubation time for this compound?
The optimal incubation time depends on the experimental endpoint. For observing rapid signaling events like cGMP production, short incubation times are sufficient. For assessing downstream effects such as changes in gene expression, protein levels, or cell viability, longer incubation periods are necessary. A time-course experiment is the most effective method to determine the optimal incubation time for your specific cell type and endpoint.
Q4: My cells are showing signs of toxicity after treatment with this compound. What should I do?
If you observe cytotoxicity, consider the following:
-
Reduce the concentration: The concentration of the agonist may be too high. Perform a dose-response experiment to identify a non-toxic effective concentration.
-
Shorten the incubation time: Prolonged exposure may lead to off-target effects or cellular stress. A shorter incubation period might be sufficient to achieve the desired biological response without causing cell death.
-
Check the solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells.
-
Perform a cell viability assay: Use a reliable method like MTT, MTS, or a live/dead cell staining assay to quantify cytotoxicity at different concentrations and incubation times.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect after treatment | Sub-optimal incubation time: The incubation period may be too short for the desired downstream effect to manifest. | Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to identify the optimal incubation period for your specific endpoint. |
| Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration). | |
| Reagent degradation: Improper storage or handling may have degraded the agonist. | Use a fresh aliquot of the SGC agonist and ensure proper storage conditions are maintained. | |
| Low sGC expression: The cell line used may not express sufficient levels of soluble guanylate cyclase. | Confirm sGC expression in your cell line using techniques like Western blotting or qPCR. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure accurate cell counting and even distribution of cells during seeding. |
| Edge effects: Wells on the periphery of the plate are prone to evaporation and temperature fluctuations. | Avoid using the outermost wells for critical experiments. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected increase in signaling pathway activation | Feedback loops: Inhibition of one pathway can sometimes lead to the compensatory activation of another. | Investigate potential crosstalk between the sGC/cGMP pathway and other signaling cascades in your experimental system. |
Data Presentation: Recommended Incubation Times
The optimal incubation time for this compound is highly dependent on the specific agonist, its concentration, the cell type being used, and the biological question being addressed. The following table provides general guidelines for initial experiments.
| Experimental Endpoint | Recommended Incubation Time Range | Notes |
| cGMP Production | 5 minutes - 4 hours | cGMP levels often peak rapidly after stimulation. A time course with early time points is recommended. |
| PKG Activation (Substrate Phosphorylation) | 15 minutes - 8 hours | Dependent on the specific PKG substrate being investigated. |
| Gene Expression Changes (mRNA) | 4 hours - 24 hours | Requires sufficient time for transcription to occur. |
| Protein Expression Changes | 12 hours - 72 hours | Dependent on the half-life of the protein of interest. |
| Cell Viability/Cytotoxicity | 24 hours - 72 hours | Longer incubation times are typically required to observe significant changes in cell viability. |
| Cell Proliferation/Migration | 24 hours - 96 hours | These are longer-term assays that require extended incubation to measure changes in cell number or movement. |
Experimental Protocols
Protocol 1: Time-Course for cGMP Measurement
This protocol outlines the steps for determining the optimal incubation time to measure cGMP production in adherent cells treated with this compound.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
This compound stock solution
-
Cell culture medium (serum-free for treatment)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer
-
Commercially available cGMP ELISA kit
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): If necessary, replace the growth medium with serum-free medium and incubate for 4-24 hours.
-
Prepare Treatment Media: Dilute the this compound stock solution to the desired final concentration in serum-free medium. Prepare a vehicle control medium with the same final concentration of the solvent.
-
Treatment: Aspirate the medium from the cells and add the prepared treatment or vehicle control media to the appropriate wells.
-
Incubation: Return the plates to the incubator for various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Harvesting:
-
Remove plates from the incubator and place them on ice.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add the appropriate volume of ice-cold lysis buffer to each well.
-
Use a cell scraper to collect the cell lysate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
cGMP Measurement: Follow the manufacturer's instructions for the cGMP ELISA kit to determine the cGMP concentration in each sample.
-
Data Analysis: Plot the cGMP concentration against the incubation time to identify the time point with the peak response.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability over time using an MTT assay.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a specialized buffer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh complete medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for different durations (e.g., 24 hr, 48 hr, 72 hr).
-
MTT Addition: At the end of each incubation period, add MTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot cell viability against incubation time for each concentration of this compound.
Visualizations
Caption: The sGC signaling pathway activated by this compound.
References
Validation & Comparative
A Comparative Guide to sGC Stimulators (Riociguat) and sGC Activators in Preclinical Pulmonary Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between soluble guanylate cyclase (sGC) stimulators, represented by the approved drug riociguat, and the distinct class of sGC activators. The comparison is based on their mechanism of action and performance in preclinical models relevant to pulmonary hypertension (PH). In conditions of endothelial dysfunction and oxidative stress, which are hallmarks of PH, the differing modes of action between these two classes of sGC agonists are of significant therapeutic interest.
Introduction: The NO-sGC-cGMP Pathway in Pulmonary Hypertension
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of vascular tone, proliferation, and fibrosis.[1] In pulmonary hypertension, endothelial dysfunction leads to impaired NO production and/or bioavailability. Furthermore, increased oxidative stress can lead to the oxidation of the heme moiety in sGC, rendering it insensitive to NO.[2] This disruption reduces cGMP production, promoting vasoconstriction and pathological vascular remodeling.
Two distinct pharmacological classes have been developed to target and amplify this pathway:
-
sGC Stimulators (e.g., Riociguat, Vericiguat): These compounds have a dual mode of action. They directly stimulate sGC to a small degree, independent of NO, but more importantly, they sensitize the reduced (heme-containing) form of sGC to endogenous NO, working synergistically to increase cGMP production.[3][4]
-
sGC Activators (e.g., Cinaciguat, Praliciguat): These compounds are unique in that they target the oxidized or heme-free sGC enzyme, which is unresponsive to NO.[5] This makes them particularly effective in disease states characterized by high oxidative stress.
Mechanism of Action: A Tale of Two Redox States
The fundamental difference between sGC stimulators and activators lies in their dependence on the redox state of the sGC heme iron. Riociguat requires the heme iron to be in its reduced (Fe²⁺) state to exert its effect, whereas sGC activators function on the diseased, oxidized (Fe³⁺) or heme-free enzyme. This distinction is critical in the context of PH pathophysiology.
Caption: Differentiated MOA of sGC Stimulators and Activators.
Comparative Preclinical Data
Direct head-to-head data comparing riociguat with an sGC activator in a single, comprehensive in vivo pulmonary hypertension model is limited in publicly available literature. However, data from various preclinical and ex vivo studies allow for a functional comparison. Below is a summary of data from an ex vivo study comparing two sGC stimulators, riociguat and vericiguat, in rat models, which provides insight into the effects of this class on key PH-relevant parameters.
Table 1: Ex Vivo Vasodilatory Effects of sGC Stimulators in Rat Pulmonary Arteries
Data from studies on precision-cut lung slices (PCLS) where arteries were pre-constricted with endothelin-1.
| Compound | Concentration | Vasodilation (% of Initial Vessel Area) | Statistical Significance (vs. Control) |
| Riociguat | 1 µM | Significant Dilation | p < 0.05 |
| 10 µM | Significant Dilation | p < 0.01 | |
| 32 µM | Significant Dilation | p < 0.01 | |
| Vericiguat | 1 µM | Not Significant | ns |
| 10 µM | Significant Dilation | p < 0.01 | |
| 32 µM | Significant Dilation | p < 0.01 |
Table 2: Effects of sGC Stimulators on Pulmonary Artery Pressure (PAP) in Isolated Perfused Rat Lungs
Data from isolated perfused lung (IPL) experiments with endothelin-1 induced pressure increase.
| Compound | Effect on PAP | Statistical Significance (vs. Control) |
| Riociguat | ~10% reduction | p < 0.05 |
| Vericiguat | Less effective than riociguat | Not specified |
While these tables compare two sGC stimulators, they underscore the potent vasodilatory capacity of this drug class. Studies comparing stimulators and activators in other cardiovascular disease models suggest that activators may provide more consistent efficacy under conditions of high oxidative stress where NO bioavailability is low and sGC is predominantly in its oxidized state.
Experimental Protocols
Reproducing preclinical findings requires rigorous and standardized methodologies. The following are summaries of common protocols used to evaluate sGC agonists in PH models.
Monocrotaline (MCT) Rat Model of Pulmonary Hypertension
This is the most widely used in vivo model for inducing PH.
-
Objective: To induce pulmonary vascular remodeling and right ventricular hypertrophy characteristic of PH.
-
Procedure:
-
MCT Preparation: Monocrotaline (Sigma-Aldrich, Cat. # C2401) is dissolved in 0.5 N HCl, neutralized to pH 7.4 with 0.5 N NaOH, and diluted with sterile water to a final concentration (e.g., 60 mg/mL).
-
Induction: Male Sprague-Dawley or Wistar rats (180-250g) receive a single subcutaneous or intraperitoneal injection of MCT (typically 40-60 mg/kg).
-
Disease Development: Rats develop progressive PH over 3-4 weeks, characterized by increased pulmonary artery pressure, vascular remodeling, and right ventricular hypertrophy.
-
Treatment: Drug administration (e.g., riociguat or sGC activator via oral gavage) typically begins 1-2 weeks after MCT injection and continues for a defined period (e.g., 14 days).
-
References
- 1. sGC stimulators: Evidence for riociguat beyond groups 1 and 4 pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 5. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unpacking the In Vivo Performance of sGC Stimulators and Activators
For researchers and drug development professionals navigating the landscape of soluble guanylate cyclase (sGC) modulation, the choice between sGC stimulators and activators presents a critical decision point. While both classes of compounds ultimately aim to enhance the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, their distinct mechanisms of action translate to differential performance in vivo, particularly in disease states characterized by oxidative stress. This guide provides a comprehensive comparison of sGC stimulators and activators, supported by experimental data from in vivo studies, to inform preclinical and clinical research strategies.
The fundamental distinction between these two classes lies in their interaction with the sGC enzyme. sGC stimulators, such as riociguat and vericiguat, enhance the sensitivity of the reduced (ferrous, Fe2+) heme-containing sGC to endogenous nitric oxide (NO).[1][2] In contrast, sGC activators, like cinaciguat, directly target and activate sGC that is in an oxidized (ferric, Fe3+) or heme-free state, rendering them effective even when NO bioavailability is compromised.[1][3][4] This mechanistic divergence is particularly relevant in pathophysiological conditions where oxidative stress leads to sGC oxidation and subsequent NO insensitivity.
Quantitative In Vivo Comparison
The following tables summarize key quantitative data from head-to-head in vivo studies comparing the efficacy of sGC stimulators and activators in various animal models of cardiovascular and renal disease.
Hemodynamic Effects
| Parameter | Animal Model | sGC Stimulator | sGC Activator | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Stroke-Prone Rats (SHR-SP) on a high salt/fat diet | BAY 60-4552 (3 mg/kg/day) | GSK2181236A (1 mg/kg/day) | BAY 60-4552 reduced MAP to a greater extent than GSK2181236A. | |
| Systemic Vascular Resistance | Healthy Pigs | Riociguat | Cinaciguat | Both drugs induced a more pronounced vasodilatory effect in the systemic circulation than in the pulmonary circulation. | |
| Pulmonary Vascular Resistance | Healthy Pigs | Riociguat | Cinaciguat | Both drugs demonstrated vasodilatory effects in the pulmonary circulation. | |
| Blood Pressure | 5/6 Nephrectomized Rats on a high-salt diet | BAY 41-8543 (1 mg/kg, twice daily) | BAY 60-2770 (1 mg/kg, once daily) | Both compounds significantly reduced systolic and diastolic blood pressure to a similar extent. |
Renal and Cardiac Endpoints
| Parameter | Animal Model | sGC Stimulator | sGC Activator | Key Findings | Reference |
| Renal Fibrosis (Interstitial Fibrosis & Glomerulosclerosis) | 5/6 Nephrectomized Rats on a high-salt diet | BAY 41-8543 | BAY 60-2770 | BAY 60-2770 significantly reduced renal fibrosis, whereas BAY 41-8543 did not. | |
| Cardiac Hypertrophy | Spontaneously Hypertensive Stroke-Prone Rats (SHR-SP) on a high salt/fat diet | BAY 60-4552 (low dose) | GSK2181236A (low dose) | The low dose of GSK2181236A attenuated the development of cardiac hypertrophy, while the low dose of BAY 60-4552 did not. | |
| Microalbuminuria | Spontaneously Hypertensive Stroke-Prone Rats (SHR-SP) on a high salt/fat diet | BAY 60-4552 (high dose) | GSK2181236A (high dose) | The high dose of BAY 60-4552 reduced microalbuminuria. | |
| Infarct Size | Sprague Dawley Rats with Coronary Artery Ischemia/Reperfusion | BAY 60-4552 | GSK2181236A | Neither compound reduced infarct size 24 hours after reperfusion. |
Signaling Pathways and Experimental Workflow
The differential mechanisms of action of sGC stimulators and activators are rooted in their distinct binding sites and the redox state of the sGC enzyme.
Caption: Signaling pathways of sGC stimulators and activators.
The following diagram illustrates a typical experimental workflow for comparing sGC modulators in vivo.
Caption: In vivo experimental workflow for comparing sGC modulators.
Experimental Protocols
The following are representative experimental protocols for the in vivo studies cited in this guide.
Chronic Kidney Disease Model in 5/6 Nephrectomized Rats
-
Animal Model: Male Sprague-Dawley rats undergo a two-step 5/6 nephrectomy (Nx) to induce chronic kidney disease. This involves the surgical removal of the upper and lower thirds of the left kidney, followed by a right unilateral nephrectomy one week later.
-
Diet: Following the second surgery, rats are placed on a high-salt diet (e.g., 8% NaCl) to exacerbate hypertension and renal injury.
-
Treatment: Animals are randomly assigned to treatment groups: vehicle control, sGC stimulator (e.g., BAY 41-8543, 1 mg/kg, twice daily via oral gavage), or sGC activator (e.g., BAY 60-2770, 1 mg/kg, once daily via oral gavage). Treatment duration is typically several weeks (e.g., 11 weeks).
-
Measurements:
-
Blood Pressure: Systolic and diastolic blood pressure are monitored regularly using the tail-cuff method.
-
Renal Function: Plasma creatinine and proteinuria are measured from blood and urine samples, respectively.
-
Histology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with Sirius Red) to assess the degree of interstitial fibrosis and glomerulosclerosis.
-
Proteomics: Kidney tissue may be subjected to proteomic analysis to identify changes in protein expression related to apoptosis and fibrosis.
-
Cardiovascular Disease Model in Spontaneously Hypertensive Stroke-Prone Rats (SHR-SP)
-
Animal Model: Male SHR-SP rats are used as a model of genetic hypertension and associated end-organ damage.
-
Diet: Rats are fed a high salt/fat diet (HSFD) to accelerate the development of cardiovascular and renal complications.
-
Treatment: Rats are treated with a low or high dose of an sGC stimulator (e.g., BAY 60-4552) or an sGC activator (e.g., GSK2181236A) administered in the diet or via oral gavage.
-
Measurements:
-
Hemodynamics: Mean arterial pressure and heart rate are continuously monitored via telemetry.
-
Cardiac Function: Left ventricular hypertrophy is assessed by measuring the heart weight to body weight ratio.
-
Renal Damage: Urine output and microalbuminuria are measured from urine collected in metabolic cages.
-
Survival: Mortality is monitored throughout the study.
-
Ex Vivo Vasodilation: At the end of the study, isolated aortas can be used to assess endothelium-dependent and -independent vasorelaxation in response to various agonists.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
YC-1 as a Reference Compound for sGC Stimulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YC-1 with other soluble guanylate cyclase (sGC) stimulators, supported by experimental data. YC-1, a benzylindazole derivative, was one of the first identified nitric oxide (NO)-independent sGC stimulators.[1][2] While it remains a valuable tool in research, newer compounds have been developed with improved potency and specificity. This guide will delve into the mechanism of action, comparative efficacy, and experimental protocols relevant to the use of YC-1 as a reference compound.
Mechanism of Action of sGC Stimulators
Soluble guanylate cyclase is a key enzyme in the NO signaling pathway. In its reduced (ferrous) state, sGC is activated by NO, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] cGMP, a second messenger, mediates various physiological responses, including smooth muscle relaxation and inhibition of platelet aggregation.[3]
sGC stimulators, like YC-1, BAY 41-2272, and riociguat, act on the reduced form of sGC. They directly stimulate the enzyme independently of NO and also sensitize it to low levels of endogenous NO. This dual mechanism of action makes them effective even in conditions of impaired NO bioavailability.
Comparative Analysis of sGC Stimulators
YC-1, while a potent sGC stimulator, exhibits off-target effects, most notably the inhibition of various phosphodiesterases (PDEs), which are enzymes that degrade cGMP. This lack of specificity can complicate the interpretation of experimental results. Newer compounds, such as BAY 41-2272 and riociguat, were developed to have greater potency and selectivity for sGC, with minimal PDE inhibition at concentrations required for sGC stimulation.
Quantitative Comparison of sGC Stimulators
The following table summarizes the key quantitative data for YC-1 and its more modern counterparts.
| Compound | sGC Stimulation (EC50) | PDE Inhibition (IC50) | Vasorelaxation (EC50/IC50) |
| YC-1 | ~18.6 µM (purified sGC) | PDE1: ~31.6 µM, PDE2: ~51.3 µM, PDE3: ~51.3 µM, PDE4: ~8.5 µM, PDE5: Significant inhibition | ~1.9 µM (rabbit aorta) |
| BAY 41-2272 | ~0.09 µM (cellular, NO-independent), ~0.3 µM (purified sGC) | No significant inhibition of PDE1, 2, 5, and 9 at concentrations up to 10 µM | ~0.3 µM (rabbit aorta) |
| Riociguat | ~80 nM (cellular) | No significant inhibition of major PDE isoforms at therapeutic concentrations | Not directly available in comparable in vitro assays |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the sGC signaling pathway and a typical experimental workflow for comparing sGC stimulators.
Caption: The NO-sGC-cGMP signaling pathway.
Caption: Experimental workflow for comparing sGC stimulators.
Experimental Protocols
In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol outlines a method to determine the direct effect of compounds on the activity of purified sGC.
Materials:
-
Purified sGC enzyme
-
Assay buffer (e.g., 50 mM TEA/HCl, pH 7.4)
-
GTP solution
-
[α-³²P]GTP (for radiometric detection) or a non-radioactive detection method
-
MgCl₂ solution
-
Test compounds (YC-1, BAY 41-2272, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., high concentration of EDTA)
-
Scintillation fluid and counter (for radiometric assay) or appropriate detection reagents for non-radioactive methods
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, and purified sGC enzyme.
-
Add varying concentrations of the test compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of GTP and [α-³²P]GTP.
-
Allow the reaction to proceed for a specific time (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Separate the product ([³²P]cGMP) from the substrate ([α-³²P]GTP), for example, by column chromatography.
-
Quantify the amount of [³²P]cGMP formed using a scintillation counter.
-
Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein).
-
Plot the sGC activity against the compound concentration to determine the EC50 value.
Cellular cGMP Measurement using ELISA
This protocol describes how to measure intracellular cGMP levels in response to sGC stimulators in a cell-based assay.
Materials:
-
Cultured cells expressing sGC (e.g., vascular smooth muscle cells, CHO cells)
-
Cell culture medium
-
Test compounds
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
Commercially available cGMP ELISA kit
Procedure:
-
Seed cells in a multi-well plate and grow to a suitable confluency.
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a defined period (e.g., 15-30 minutes) to prevent cGMP breakdown.
-
Add varying concentrations of the test compound or vehicle control to the cells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Terminate the stimulation by aspirating the medium and adding lysis buffer to lyse the cells and release intracellular cGMP.
-
Collect the cell lysates.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding samples and standards to an antibody-coated plate.
-
Adding a cGMP-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
Plot the cGMP concentration against the compound concentration to determine the EC50 value.
Conclusion
YC-1 remains a foundational tool for studying sGC stimulation. However, its off-target PDE inhibitory effects necessitate careful consideration and the use of appropriate controls. For studies requiring high specificity and potency, newer sGC stimulators like BAY 41-2272 and riociguat are superior reference compounds. This guide provides the necessary data and protocols to aid researchers in selecting the appropriate compound and designing robust experiments to investigate the role of the sGC pathway in their specific area of research.
References
Investigating Species-Specific Differences in the Potency of sGC Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of soluble guanylate cyclase (sGC) agonists as therapeutics for cardiovascular and fibrotic diseases is a rapidly advancing field. Understanding the species-specific differences in the potency of these compounds is critical for the accurate interpretation of preclinical data and its translation to human clinical trials. While specific quantitative data for a compound denoted solely as "SGC agonist 1" is not publicly available, this guide provides a comparative framework using data from well-characterized sGC agonists. This guide will delve into the underlying signaling pathway, present available comparative potency data, and detail the experimental protocols used to assess these differences.
The Soluble Guanylate Cyclase (sGC) Signaling Pathway
Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway. In its reduced ferrous (Fe²⁺) state, sGC is activated by NO, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2] cGMP, in turn, activates protein kinase G (PKG), which mediates a variety of downstream effects, including vasodilation, inhibition of platelet aggregation, and reduction of fibrosis and inflammation.[3][4]
sGC agonists are broadly categorized into two classes:
-
sGC Stimulators: These compounds, such as riociguat and vericiguat, act on the reduced form of sGC and work synergistically with endogenous NO to enhance cGMP production.[5]
-
sGC Activators: These agents, including cinaciguat, target the oxidized or heme-free form of sGC, which is prevalent in disease states associated with oxidative stress, thereby restoring the enzyme's function.
Comparative Potency of sGC Agonists Across Species
Direct, comprehensive comparisons of the potency of a single sGC agonist across multiple species are limited in publicly available literature. However, existing data provides valuable insights into potential species-specific differences. The following table summarizes available data for representative sGC agonists. It is important to note that experimental conditions can significantly influence potency values.
| Compound (Class) | Species | Assay Type | Potency (EC₅₀) | Reference |
| GSK2181236A (Activator) | Rat | Cell-free sGC enzyme assay | 27 nM | |
| Human | Cell-free sGC enzyme assay | 25 nM | ||
| BAY 41-2272 (Stimulator) | Rat | Aortic smooth muscle cells (P-VASP) | ~600 nM | |
| BAY 60-4552 (Stimulator) | Rat | Aortic smooth muscle cells (P-VASP) | Not specified | |
| Riociguat (Stimulator) | Rat | Hypoxia and SU5416-induced PH model | 10 mg/kg/day (in vivo) | |
| Human | Phase 3 Clinical Trials (PAH, CTEPH) | Up to 2.5 mg TID (in vivo) | ||
| Vericiguat (Stimulator) | Rat | Mitral regurgitation model | 0.5 mg/kg/day (in vivo) | |
| Mouse | Pressure-overload model | 10 mg/kg/day (in vivo) | ||
| BAY 60-2770 (Activator) | Rat | Intact chest model (in vivo) | Dose-dependent decrease in systemic arterial pressure | |
| Dog | Anesthetized model (in vivo) | Comparable cardiovascular responses to BAY 41-2272 | ||
| BAY 58-2667 (Activator) | Lamb | Awake model (in vivo) | Modest systemic pressure changes |
EC₅₀ values represent the concentration of a drug that gives half-maximal response. In vivo doses are provided for context but are not direct measures of potency.
Experimental Protocols for Assessing sGC Agonist Potency
A multi-faceted approach is required to thoroughly investigate the species-specific potency of sGC agonists. This typically involves a combination of in vitro enzymatic assays, cell-based assays, and ex vivo tissue studies.
In Vitro sGC Enzymatic Activity Assay
This assay directly measures the ability of a compound to stimulate the production of cGMP by purified sGC or cell lysates.
Objective: To determine the EC₅₀ of an sGC agonist on the enzymatic activity of sGC from different species.
Methodology:
-
Preparation of sGC:
-
Recombinantly express and purify sGC α and β subunits from the species of interest (e.g., human, rat, mouse, dog).
-
Alternatively, prepare cell or tissue lysates rich in sGC.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing GTP (the substrate for sGC), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cGMP degradation), and the purified sGC or lysate.
-
-
Compound Incubation:
-
Add the sGC agonist at a range of concentrations to the reaction mixture.
-
For sGC stimulators, the assay can be run in the presence and absence of an NO donor (e.g., DEA-NO) to assess synergistic effects. For sGC activators, the enzyme may be pre-oxidized.
-
-
Enzymatic Reaction:
-
Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Quantification of cGMP:
-
Terminate the reaction and measure the amount of cGMP produced using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Plot the concentration-response curve and calculate the EC₅₀ value.
-
Ex Vivo Vasodilation Assay in Isolated Arteries
This assay assesses the functional consequence of sGC activation by measuring the relaxation of pre-constricted arterial rings from different species.
Objective: To determine the potency of an sGC agonist in inducing vasodilation in arteries from different species.
Methodology:
-
Tissue Preparation:
-
Isolate arteries (e.g., thoracic aorta, pulmonary arteries, femoral arteries) from the species of interest.
-
Cut the arteries into rings (2-4 mm) and mount them in an organ bath or wire myograph system containing physiological salt solution, maintained at 37°C and bubbled with carbogen (95% O₂, 5% CO₂).
-
-
Pre-constriction:
-
Induce a submaximal contraction in the arterial rings using a vasoconstrictor (e.g., phenylephrine, U46619).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add the sGC agonist in a cumulative manner to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-constriction.
-
Plot the concentration-response curve and calculate the EC₅₀ and the maximal relaxation (Eₘₐₓ).
-
Conclusion
The investigation of species-specific differences in the potency of sGC agonists is a crucial aspect of their preclinical development. While data for a specific "this compound" is not available, the principles and methodologies outlined in this guide, using examples from well-studied sGC agonists, provide a robust framework for such investigations. The available data suggests that while some sGC agonists may have similar potencies across species in vitro, in vivo effects can differ, highlighting the importance of comprehensive evaluation. Future studies directly comparing the potency of novel sGC agonists in enzymatic and functional assays across a range of relevant preclinical species and humans will be invaluable for enhancing the predictive value of preclinical models and facilitating the successful clinical development of this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. cGMP assay [bio-protocol.org]
- 3. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of sGC Activators on Oxidized versus Reduced Soluble Guanylate Cyclase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of a representative soluble guanylate cyclase (sGC) activator, here referred to as sGC Agonist 1 (cinaciguat/BAY 58-2667), on the oxidized and reduced forms of the sGC enzyme. Under conditions of oxidative stress, a common feature in many cardiovascular diseases, the heme moiety of sGC can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, or lost entirely, rendering the enzyme insensitive to its endogenous activator, nitric oxide (NO).[1] sGC activators are a class of compounds that preferentially target these NO-insensitive forms of sGC, offering a potential therapeutic advantage in disease states.[2]
Mechanism of Action: A Tale of Two Redox States
Soluble guanylate cyclase is a key enzyme in the NO signaling pathway, catalyzing the conversion of GTP to the second messenger cGMP.[3] This process is crucial for regulating vascular tone, platelet aggregation, and neurotransmission. The activity of sGC is critically dependent on the redox state of its prosthetic heme group.
-
Reduced (Ferrous, Fe²⁺) sGC: This is the native, NO-sensitive form of the enzyme. sGC stimulators (e.g., riociguat) act on this form, both directly stimulating the enzyme and sensitizing it to endogenous NO.[2] sGC activators, such as cinaciguat, have only a marginal effect on the reduced enzyme.[1]
-
Oxidized (Ferric, Fe³⁺) or Heme-Free (apo-sGC): In the presence of reactive oxygen species, the heme iron can be oxidized to the Fe³⁺ state, making it unresponsive to NO. This oxidized heme has a weaker affinity for the protein and can be lost, resulting in heme-free apo-sGC. sGC activators, like cinaciguat, demonstrate a pronounced selectivity for these oxidized and heme-free forms of the enzyme. The mechanism of action for cinaciguat involves the displacement of the oxidized heme group and subsequent activation of the enzyme.
Quantitative Comparison of this compound (Cinaciguat) Activity
The following tables summarize the quantitative effects of this compound (cinaciguat) on different forms of the sGC enzyme. Data is compiled from in vitro studies using purified enzyme and cellular assays.
Table 1: In Vitro Activity of this compound (Cinaciguat) on Purified sGC
| sGC Form | Agonist | EC₅₀ | Maximal Fold Stimulation (over basal) | Notes |
| Heme-Free (apo) | Cinaciguat | ~200 nM | High (e.g., >200-fold) | Represents the most active state for sGC activators. |
| Oxidized (ODQ-treated) | Cinaciguat | Not consistently reported | Moderate (~10-15% of heme-free) | The effect is significant but less pronounced than on the fully heme-free enzyme. |
| Reduced (Native) | Cinaciguat | High / Not determined | Marginal / Very Low | Demonstrates the selectivity of the activator for the oxidized/heme-free enzyme. |
| Reduced (Native) | NO Donor (e.g., DEA/NO) | ~266 nM | High (up to 400-fold) | For comparison: the endogenous activator is potent on the reduced enzyme. |
Table 2: Cellular Activity of this compound (Cinaciguat)
| Cell Treatment | Agonist | Observed Effect | Fold-Increase in cGMP (Cinaciguat + ODQ vs. Cinaciguat alone) |
| None (Basal) | Cinaciguat | Modest increase in cGMP. | N/A |
| ODQ-treated (sGC oxidized) | Cinaciguat | Potent increase in cGMP. | 9-fold to 14-fold |
Signaling Pathways and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing the effects of this compound.
Caption: Signaling pathways for reduced and oxidized sGC.
Caption: Experimental workflow for comparing agonist effects.
Experimental Protocols
In Vitro Induction of sGC Oxidation
This protocol describes the oxidation of purified sGC or sGC in cell lysates using 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a selective heme-site oxidizing agent.
Materials:
-
Purified sGC or cell lysate containing sGC.
-
ODQ (stock solution in DMSO).
-
Assay buffer (e.g., 50 mM TEA/HCl, pH 7.4).
-
Vehicle control (DMSO).
Procedure:
-
Prepare the sGC sample (purified enzyme or lysate) in assay buffer.
-
For the "oxidized" group, add ODQ to a final concentration of typically 10-20 µM.
-
For the "reduced" (control) group, add an equivalent volume of the DMSO vehicle.
-
Incubate the samples for a specified period, for example, 10-30 minutes at room temperature, to allow for the oxidation of the sGC heme group.
-
Following incubation, the sGC samples are ready for use in the activity assay.
Measurement of sGC Activity (cGMP Production)
This protocol outlines a general method for determining sGC enzymatic activity by quantifying the amount of cGMP produced.
Materials:
-
Prepared sGC samples (reduced and oxidized).
-
This compound (Cinaciguat) stock solution.
-
Guanosine triphosphate (GTP) solution (sGC substrate).
-
Reaction buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Reaction stop solution (e.g., 0.1 M HCl or ice-cold ethanol).
-
Commercially available cGMP ELISA kit.
Procedure:
-
In a multi-well plate or microcentrifuge tubes, add the reaction buffer containing a PDE inhibitor.
-
Add the prepared sGC samples (reduced or oxidized) to the appropriate wells.
-
Add varying concentrations of this compound (or vehicle control for basal activity) to the wells to generate a dose-response curve.
-
Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding GTP (typically to a final concentration of 1 mM).
-
Incubate for a fixed time (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Process the samples according to the instructions of the cGMP ELISA kit. This typically involves cell lysis (if applicable), acetylation of samples to increase sensitivity, and following the competitive ELISA procedure.
-
Read the absorbance on a microplate reader and calculate the cGMP concentrations based on the standard curve.
-
Determine EC₅₀, Vmax, and fold-stimulation over basal activity for each condition (reduced vs. oxidized sGC).
Conclusion
sGC activators, exemplified by this compound (cinaciguat), exhibit a distinct pharmacological profile characterized by their preferential activation of oxidized or heme-free sGC. This contrasts sharply with the activity of endogenous NO and sGC stimulators, which require the reduced, heme-containing form of the enzyme. This unique mechanism of action makes sGC activators a promising therapeutic strategy for diseases associated with oxidative stress and impaired NO-sGC signaling. The experimental protocols provided herein offer a framework for researchers to further investigate and quantify the differential effects of these compounds on the various redox states of soluble guanylate cyclase.
References
- 1. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a New Frontier in Cardiovascular and Fibrotic Disease a Comparative Proteomic Guide to sGC Stimulators and Activators
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the proteomic effects of soluble guanylate cyclase (sGC) stimulators and activators, supported by experimental data. We delve into the distinct mechanisms of these two classes of compounds and their differential impact on cellular protein expression, offering valuable insights for therapeutic development.
Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, and inhibition of fibrosis and inflammation.[1] In pathological conditions characterized by oxidative stress, the functionality of sGC can be impaired. Two classes of drugs, sGC stimulators and sGC activators, have been developed to counteract this, but they operate through distinct mechanisms.
This guide will explore the findings of a key preclinical study that performed a side-by-side comparative proteomic analysis of the sGC stimulator BAY 41-8543 and the sGC activator BAY 60-2770 in a rat model of chronic kidney disease (CKD), a condition associated with significant oxidative stress and fibrosis.
Distinguishing Mechanisms of Action: sGC Stimulators vs. Activators
The fundamental difference between sGC stimulators and activators lies in their interaction with the sGC enzyme, particularly concerning its redox state.
-
sGC Stimulators , such as BAY 41-8543, act on the reduced (ferrous, Fe2+) form of sGC. They work synergistically with endogenous NO to enhance cGMP production.[2]
-
sGC Activators , like BAY 60-2770, target the oxidized (ferric, Fe3+) or heme-free form of sGC, which is prevalent under conditions of oxidative stress and is unresponsive to NO.[2] This makes activators particularly effective in disease states where NO bioavailability is compromised.[2]
Comparative Proteomic Analysis: A Head-to-Head Comparison
A significant study investigated the differential effects of BAY 41-8543 and BAY 60-2770 in a rat model of CKD induced by 5/6 nephrectomy and a high-salt diet. While both compounds effectively lowered blood pressure to a similar extent, their impact on the renal proteome and anti-fibrotic activity differed substantially.[3]
Proteomic analysis of kidney tissue revealed that the sGC activator, BAY 60-2770, corrected the upregulation of nine proteins associated with apoptosis and fibrosis. In stark contrast, the sGC stimulator, BAY 41-8543, had no significant effect on these proteins. This suggests that the anti-fibrotic effects of BAY 60-2770 are independent of its blood pressure-lowering action and are instead linked to the modulation of specific protein expression.
Quantitative Proteomic Data Summary
The following table summarizes the key proteins identified in the comparative proteomic study that were significantly modulated by the sGC activator BAY 60-2770, but not by the sGC stimulator BAY 41-8543, in the kidney tissue of 5/6 nephrectomized rats.
| Protein | Function | Effect of sGC Activator (BAY 60-2770) | Effect of sGC Stimulator (BAY 41-8543) |
| Caspase-3 | Key mediator of apoptosis | Corrected upregulation | No significant impact |
| MKK6 (Mitogen-Activated Protein Kinase Kinase 6) | Involved in stress and inflammatory responses, and apoptosis | Corrected upregulation | No significant impact |
| Prdx5 (Peroxiredoxin-5) | Antioxidant enzyme, involved in apoptosis regulation | Corrected upregulation | No significant impact |
| Axin1 | Scaffolding protein in Wnt signaling, implicated in apoptosis | Corrected upregulation | No significant impact |
| Follistatin | Binding protein that inhibits members of the TGF-β superfamily, involved in tissue homeostasis | Corrected upregulation | No significant impact |
| Ddah1 (Dimethylarginine Dimethylaminohydrolase 1) | Enzyme involved in NO synthesis, linked to apoptosis | Corrected upregulation | No significant impact |
| Apbb1ip (Amyloid Beta Precursor Protein Binding Family B Member 1 Interacting Protein) | Involved in cell migration and adhesion, potential role in apoptosis | Corrected upregulation | No significant impact |
Visualizing the Molecular Pathways and Experimental Design
To better understand the underlying mechanisms and the experimental approach, the following diagrams illustrate the sGC signaling pathway and a typical workflow for comparative proteomics.
References
Safety Operating Guide
Proper Disposal of SGC Agonist 1: A Step-by-Step Guide for Laboratory Personnel
Disclaimer: This document provides essential guidance on the proper disposal of SGC agonist 1 based on general laboratory safety principles and hazardous waste management regulations. However, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for this compound. This guide is intended to supplement, not replace, the information in the SDS and your institution's established safety protocols.
This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound, a potent agonist of soluble guanylate cyclase used in cardiovascular disease research.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment, preventing environmental contamination, and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly in its powdered form, should be conducted in a certified chemical fume hood to minimize inhalation risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a chemical fume hood. |
II. Waste Segregation and Container Management
Proper segregation of chemical waste is a foundational principle of laboratory safety.[3] Do not mix this compound waste with other waste streams unless their compatibility is confirmed. At a minimum, segregate waste into distinct categories to prevent dangerous chemical reactions.[4]
Key Principles for Waste Management:
-
Minimize Waste: Order only the necessary quantities of this compound to reduce the volume of chemical waste generated.[5]
-
Appropriate Containers: Use only containers that are compatible with the chemical waste. Plastic containers are often preferred.
-
Secure Closure: Keep all waste containers securely capped when not in use to prevent spills and the release of vapors.
-
Satellite Accumulation Areas (SAAs): Store chemical waste in a designated SAA that is at or near the point of generation. Do not move waste from one room to another for storage.
Table 2: Waste Container Labeling Requirements
| Information on Label | Description |
| "Hazardous Waste" | Clearly indicates the contents are hazardous. |
| Chemical Name and Concentration | List all chemical constituents by their full name (no abbreviations) and their approximate percentages. |
| Hazard Characteristics | Indicate if the waste is ignitable, corrosive, reactive, or toxic. |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
| Principal Investigator (PI) Name | Name of the responsible researcher. |
| Laboratory Contact Information | Room number and contact phone number. |
III. Step-by-Step Disposal Protocol for this compound
The following protocols provide detailed steps for the disposal of this compound in its various forms.
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, properly labeled hazardous waste container.
-
pH Neutralization (if applicable): If the solution is highly acidic or basic, it may need to be neutralized before being added to the waste container. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Secure Storage: Keep the liquid hazardous waste container securely capped in a designated Satellite Accumulation Area.
-
Do Not Drain Dispose: Never dispose of solutions containing this compound down the drain.
-
Small Quantities: For small amounts of expired or unused this compound powder, carefully dissolve it in a suitable solvent (e.g., water or a buffer) within a chemical fume hood.
-
Chemical Inactivation (if required): Depending on institutional protocols, chemical inactivation of the dissolved agonist may be necessary. Consult your EHS office for approved inactivation procedures.
-
Transfer to Liquid Waste: Transfer the resulting solution to the designated liquid hazardous waste container.
-
Sharps: All sharps (needles, syringes, etc.) contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container labeled as "Pharmaceutical Waste" or with a biohazard symbol as per institutional guidelines.
-
Non-Sharp Solid Waste: All non-sharp solid waste that has come into contact with this compound (e.g., empty vials, pipette tips, contaminated gloves, and weighing papers) should be collected in a clearly labeled hazardous waste container.
-
Triple Rinsing: Empty containers that held this compound should be triple rinsed with a suitable solvent capable of removing the residue.
-
Rinsate Collection: The rinsate from the triple rinsing must be collected and disposed of as liquid hazardous waste.
-
Container Disposal: After triple rinsing and removal or defacing of the original label, the empty container may be disposed of as regular laboratory glass or plastic waste, provided this is in accordance with your institution's policies.
IV. Experimental Protocols Cited
While specific experimental protocols for this compound are proprietary, its mechanism of action involves the activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This activation leads to the synthesis of cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation and other physiological effects relevant to cardiovascular health.
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
VI. Emergency Procedures
In the event of a spill or accidental exposure to this compound, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
For large spills, evacuate the area and contact your institution's EHS department immediately. All materials used for spill cleanup should be treated as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
